13-Dehydroxyindaconitine
Description
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Properties
Molecular Formula |
C34H47NO10 |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28?,29-,31+,32-,33-,34?/m1/s1 |
InChI Key |
PHDZNMWTZQPAEW-KOUFRORDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of 13-Dehydroxyindaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a naturally occurring C19-diterpenoid alkaloid, a class of complex chemical compounds known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the origin of this compound, including its natural sources, and details the experimental procedures for its isolation and characterization based on methodologies applied to analogous compounds. The guide also summarizes its known biological activities and places it within the broader context of diterpenoid alkaloid biosynthesis and mechanism of action. While specific quantitative and spectral data for this compound are not extensively available in the public domain, this guide compiles the existing knowledge and provides a framework for its further study.
Introduction
Diterpenoid alkaloids are a large and structurally diverse group of natural products, primarily found in plants of the genera Aconitum and Delphinium (family Ranunculaceae). These compounds are renowned for their potent biological activities, which range from highly toxic to therapeutically valuable. This compound belongs to the C19-norditerpenoid subgroup, characterized by a complex hexacyclic core structure. Its specific chemical structure and biological profile make it a subject of interest for phytochemical and pharmacological research.
Natural Origin
This compound is a natural alkaloid isolated from plants of the Aconitum genus, commonly known as monkshood or wolfsbane. The primary documented botanical sources for this compound are:
-
Aconitum kusnezoffii Reichb. [1]
-
Aconitum sungpanense Hand.-Mazz.
These perennial herbaceous plants are native to various regions of Asia and have a long history of use in traditional medicine. The alkaloids are typically concentrated in the roots of the plant.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₇NO₉ | [1] |
| Molecular Weight | 613.74 g/mol | [1] |
| Class | C19-Diterpenoid Alkaloid | |
| Appearance | Not specified in available literature | |
| Solubility | Expected to be soluble in organic solvents like chloroform (B151607), methanol (B129727), and ethanol. Sparingly soluble in water. |
Experimental Protocols
While a specific, detailed experimental protocol for the isolation of this compound is not available in the reviewed literature, the following procedure, adapted from the successful isolation of analogous diterpenoid alkaloids from Aconitum handelianum by Yin et al. (2016), provides a robust methodological framework.
Extraction of Total Alkaloids
-
Plant Material Preparation: Air-dried and powdered roots of the source plant (e.g., Aconitum kusnezoffii) are used as the starting material.
-
Extraction: The powdered roots are percolated with an acidic aqueous solution (e.g., 0.15% HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.
-
Ion Exchange: The acidic extract is passed through a column packed with a cation exchange resin. The alkaloids bind to the resin, while neutral and acidic components are washed out with deionized water.
-
Elution: The alkaloids are eluted from the resin using an alkaline solution, such as 10% aqueous ammonium (B1175870) hydroxide, followed by extraction with an organic solvent like diethyl ether or chloroform.
-
Concentration: The organic solvent containing the total alkaloids is evaporated under reduced pressure to yield the crude alkaloid extract.
Isolation and Purification of this compound
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.
-
Solvent Gradient: A gradient of a non-polar solvent (e.g., chloroform or cyclohexane) and a polar solvent (e.g., methanol or acetone), often with the addition of a small amount of a basic modifier like diethylamine, is used to separate the different alkaloids.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent).
-
Further Purification: Fractions containing this compound are combined and may require further purification by repeated column chromatography or by using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Characterization
The structure of the isolated this compound would be elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the molecule.
Biosynthesis
The biosynthesis of diterpenoid alkaloids in Aconitum species is a complex process. While the specific pathway to this compound has not been fully elucidated, the general pathway for C19-diterpenoid alkaloids is understood to proceed as follows:
Known Biological Activities and Potential Signaling Pathways
This compound is reported to possess antioxidant and anti-inflammatory properties. The precise molecular mechanisms are not fully understood, but the activities of related aconitine-type alkaloids suggest potential interactions with key signaling pathways.
Antioxidant Activity
The antioxidant effect of diterpenoid alkaloids is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.
Anti-inflammatory Activity
Aconitine-type alkaloids have been shown to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines.
Conclusion
This compound is a naturally occurring diterpenoid alkaloid originating from Aconitum species. While its full scientific characterization is not yet complete in publicly accessible literature, established methodologies for the isolation and analysis of related compounds provide a clear path for future research. Its reported antioxidant and anti-inflammatory activities suggest therapeutic potential, warranting further investigation into its specific molecular targets and mechanisms of action. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development who are interested in exploring the potential of this compound.
References
The Discovery and Isolation of 13-Dehydroxyindaconitine from Aconitum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine (B15144368), a C19-diterpenoid alkaloid, has been identified as a constituent of various Aconitum species, notably Aconitum kusnezoffii and Aconitum sungpanense. This technical guide provides a comprehensive overview of the discovery and isolation of this natural product. It details the methodologies for extraction and purification, summarizes key quantitative data, and elucidates the known biological signaling pathways associated with its activity. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Introduction
The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds have a long history of use in traditional medicine, alongside a well-documented toxicity. Among the myriad of alkaloids isolated from this genus, this compound has emerged as a compound of interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and pro-apoptotic activities.[1] This guide focuses on the technical aspects of its discovery and isolation, providing a detailed framework for its extraction and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₇NO₉ | [1] |
| Molecular Weight | 613.74 g/mol | [1] |
| IUPAC Name | (1α,6α,14α,16β)-8-acetyloxy-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-ol benzoate | |
| CAS Number | 77757-14-3 | |
| Appearance | White powder | |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform (B151607); sparingly soluble in water. |
Experimental Protocols: Isolation and Purification
The isolation of this compound from Aconitum species is a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following protocol is a composite of established methodologies for the isolation of diterpenoid alkaloids from Aconitum kusnezoffii.
Plant Material and Extraction
-
Plant Material Preparation: Dried roots of Aconitum kusnezoffii are pulverized into a coarse powder (approximately 40-60 mesh).
-
Solvent Extraction: The powdered plant material is macerated with 70% methanol at room temperature for 24 hours. This is followed by successive extractions using ultrasonication and Soxhlet apparatus to ensure exhaustive extraction of the alkaloids.[2]
Acid-Base Partitioning for Total Alkaloid Extraction
-
Solvent Removal: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Acidification: The crude extract is suspended in a dilute aqueous acid solution (e.g., 0.5 M HCl) to protonate the nitrogen-containing alkaloids, rendering them water-soluble.
-
Defatting: The acidic aqueous solution is then partitioned with a non-polar organic solvent (e.g., diethyl ether or petroleum ether) to remove lipids and other non-alkaloidal components. The aqueous layer containing the alkaloid salts is retained.
-
Basification and Extraction: The pH of the aqueous layer is adjusted to 9-10 with a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaline solution is then repeatedly extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform.
-
Concentration: The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the total alkaloid fraction.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The total alkaloid fraction is subjected to silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform and methanol), is used to separate the complex mixture of alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by TLC comparison with a reference standard, are pooled and further purified by preparative HPLC. A C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape. Isocratic or gradient elution can be used to achieve the final purification of this compound to a high degree of purity (≥98%).
Quantitative Data
The yield of total alkaloids and purified this compound can vary depending on the plant source, collection time, and extraction methodology. Representative quantitative data from the literature for the extraction of total alkaloids from Aconitum kusnezoffii is provided below.
| Plant Material | Extraction Method | Total Alkaloid Yield | Reference |
| 40 g of dried Aconitum kusnezoffii roots | Maceration, ultrasonication, and Soxhlet extraction with 70% methanol, followed by acid-base partitioning with dichloromethane. | 3.8 g | [2] |
Note: The specific yield of this compound from the total alkaloid fraction is not well-documented in publicly available literature and would require experimental determination.
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₂-CH₃ | ~1.1 (t), ~2.5 (q) | ~13, ~48 |
| OCH₃ | ~3.2 - 3.4 (s) | ~56 - 62 |
| OCOCH₃ | ~2.0 (s) | ~21 (CH₃), ~170 (C=O) |
| Aromatic (Benzoyl) | ~7.4 - 8.1 (m) | ~128 - 133 (aromatic C), ~166 (C=O) |
| Skeletal Protons | 1.0 - 5.0 (m) | 25 - 95 |
Note: These are approximate ranges and the actual values for this compound would need to be determined experimentally.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.
-
Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 614.33.
-
Fragmentation Pattern: The fragmentation pattern in MS/MS analysis would likely involve the neutral loss of acetic acid (60 Da), benzoic acid (122 Da), and methanol (32 Da) from the molecular ion, which is characteristic of aconitine-type alkaloids.
Biological Signaling Pathways
This compound has been reported to exhibit anti-inflammatory and pro-apoptotic activities. The following sections and diagrams illustrate the putative signaling pathways involved.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many natural products, including diterpenoid alkaloids, are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the specific interactions of this compound with this pathway are still under investigation, a generalized mechanism is proposed.
Caption: Putative Anti-Inflammatory Pathway of this compound.
Pro-Apoptotic Signaling Pathway
The induction of apoptosis, or programmed cell death, is a key mechanism for the anti-cancer potential of many compounds. This compound is suggested to induce apoptosis through the intrinsic or mitochondrial pathway.
Caption: Proposed Pro-Apoptotic Pathway of this compound.
Conclusion
This compound represents a promising diterpenoid alkaloid from the Aconitum genus. This guide has provided a detailed overview of the methodologies for its isolation and purification, along with a summary of its physicochemical properties and a depiction of its potential biological signaling pathways. Further research is warranted to fully elucidate its pharmacological profile, including the precise molecular targets and a more detailed characterization of its NMR and MS data. The protocols and information contained herein provide a solid foundation for researchers to advance the study of this intriguing natural product.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb. and Aconitum sungpanense. With the molecular formula C34H47NO9 and a molecular weight of 613.74 g/mol , this complex molecule has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Structurally, it is distinguished from other aconitine-type alkaloids by the absence of hydroxyl groups at positions 13 and 15. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound, along with detailed experimental protocols for its isolation and analysis.
Chemical Structure and Stereochemistry
This compound possesses a complex hexacyclic C19-norditerpenoid skeleton. The systematic IUPAC name for this compound is [(2R,3R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate. The core structure is characterized by a rigid cage-like framework with numerous stereocenters, making its stereochemistry a critical aspect of its chemical identity and biological activity.
The definitive stereochemical configuration of this compound is established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of related aconitine (B1665448) alkaloids. The intricate arrangement of its functional groups, including an ethyl group on the nitrogen atom, methoxy (B1213986) groups, an acetoxy group, a benzoyloxy group, and a hydroxymethyl ether, all contribute to its unique three-dimensional conformation.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
To date, comprehensive, publicly available quantitative data for this compound remains limited. The following table summarizes the known physicochemical properties. Further research is required to populate detailed spectroscopic data.
| Property | Value | Reference |
| Molecular Formula | C34H47NO9 | [1] |
| Molecular Weight | 613.74 g/mol | [1] |
| CAS Number | 77757-14-3 | [2] |
| Appearance | White or light white powder (presumed) | |
| Solubility | Soluble in methanol (B129727), ethanol (B145695) (presumed) |
Table 1: Physicochemical Properties of this compound
Note: Some physical properties are presumed based on the general characteristics of related aconitine alkaloids due to the absence of specific experimental data in the reviewed literature.
Experimental Protocols
Isolation of this compound from Aconitum kusnezoffii
The following protocol describes a general method for the extraction and isolation of aconite alkaloids from Aconitum kusnezoffii, which can be adapted for the specific isolation of this compound.
Workflow for Alkaloid Extraction from Aconitum kusnezoffii
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Plant Material Preparation: The roots of Aconitum kusnezoffii are collected, dried to a constant weight, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to ultrasonic-assisted extraction with 75% ethanol at a solid-to-liquid ratio of 1:10 for 2 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
Acid-Base Partitioning: The resulting aqueous residue is acidified to pH 1-2 with dilute hydrochloric acid and then extracted with dichloromethane to remove non-alkaloidal impurities. The acidic aqueous layer is then basified to pH 9-10 with ammonium (B1175870) hydroxide.
-
Alkaloid Extraction: The basified solution is extracted with dichloromethane. The organic layers containing the total alkaloids are combined and concentrated.
-
Chromatographic Purification: The crude alkaloid extract is subjected to further purification using chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to isolate this compound.
Antioxidant Activity Assessment (General Protocol)
The antioxidant activity of this compound can be evaluated using various in vitro assays. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Workflow for DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH antioxidant assay.
Detailed Methodology:
-
Preparation of Solutions: A stock solution of this compound is prepared in methanol. A series of dilutions are then made from the stock solution. A solution of DPPH (e.g., 0.1 mM) in methanol is also prepared.
-
Reaction: An aliquot of each dilution of the sample is mixed with the DPPH solution. A control is prepared with methanol instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage inhibition against the sample concentration.
Potential Signaling Pathways
The biological activities of alkaloids are often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms of this compound are still under investigation, its antioxidant effects may be mediated through the modulation of pathways involved in cellular stress response, such as the NRF2/KEAP1 pathway.[3] Diterpenoid alkaloids have been reported to influence this pathway, which plays a crucial role in the expression of antioxidant and detoxifying enzymes.[3]
Proposed Antioxidant Signaling Pathway
Caption: Proposed NRF2-mediated antioxidant signaling pathway for this compound.
Conclusion
This compound is a structurally complex diterpenoid alkaloid with promising biological activities. This guide has provided an overview of its chemical structure, stereochemistry, and available physicochemical data. Detailed experimental protocols for its isolation and a general method for assessing its antioxidant activity have been presented. Further research is warranted to fully elucidate its spectroscopic properties, confirm its stereochemistry through X-ray crystallography, and investigate its specific molecular mechanisms of action to unlock its full therapeutic potential.
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum kusnezoffii and Aconitum handelianum. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. The document details the compound's structural characteristics, spectral data, and known biological activities, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for its isolation and characterization are provided, alongside visualizations of its potential signaling pathways to support further research and drug development efforts.
Physicochemical Properties
This compound is a complex diterpenoid alkaloid. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₇NO₉ | [1][2] |
| Molecular Weight | 613.74 g/mol | [1][2] |
| Appearance | Amorphous powder | [3] |
| Melting Point | 139-141 °C | [3] |
| Solubility | Soluble in chloroform (B151607), methanol; sparingly soluble in ethanol (B145695); insoluble in water. | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. | [4] |
Spectral Data
The structural elucidation of this compound is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides crucial information for determining the elemental composition and identifying the molecular ion.
| Ion | m/z [M+H]⁺ |
| Calculated | 614.3270 |
| Found | 614.3275 |
Source: Yin, T. P., et al. (2016)[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are essential for determining the detailed chemical structure of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
¹H-NMR (400 MHz, CDCl₃, δ in ppm, J in Hz)
| Position | δH | Multiplicity | J (Hz) |
| 1 | 2.88 | m | |
| 2 | 2.05 | m | |
| 3 | 3.05 | m | |
| 4 | - | - | - |
| 5 | 3.88 | d | 6.4 |
| 6 | 4.15 | d | 6.4 |
| 7 | 4.88 | d | 5.2 |
| 8 | - | - | - |
| 9 | 2.55 | m | |
| 10 | 2.25 | m | |
| 11 | - | - | - |
| 12 | 2.05 | m | |
| 14 | 4.35 | br s | |
| 15 | 1.85, 2.35 | m | |
| 16 | 3.75 | dd | 8.8, 6.8 |
| 17 | 5.85 | s | |
| 18 | 3.30 | s | |
| 19 | 2.55, 2.88 | m | |
| 1'-N | 2.55, 2.88 | m | |
| 2'-N | 1.10 | t | 7.2 |
| OCH₃-1 | 3.30 | s | |
| OCH₃-6 | 3.35 | s | |
| OCH₃-16 | 3.28 | s | |
| OCH₃-18 | 3.30 | s | |
| OAc-8 | 2.02 | s | |
| OCOPh | 7.45-8.05 | m |
Source: Yin, T. P., et al. (2016)[3]
¹³C-NMR (100 MHz, CDCl₃, δ in ppm)
| Position | δC | Position | δC |
| 1 | 83.8 | 15 | 38.0 |
| 2 | 34.5 | 16 | 82.5 |
| 3 | 33.2 | 17 | 61.5 |
| 4 | 85.5 | 18 | 77.8 |
| 5 | 50.2 | 19 | 57.5 |
| 6 | 90.5 | 1'-N | 48.8 |
| 7 | 88.5 | 2'-N | 13.5 |
| 8 | 77.5 | OCH₃-1 | 56.2 |
| 9 | 49.5 | OCH₃-6 | 59.0 |
| 10 | 45.5 | OCH₃-16 | 56.2 |
| 11 | 53.5 | OCH₃-18 | 58.0 |
| 12 | 30.0 | OAc-8 | 170.0, 21.5 |
| 13 | 75.5 | OCOPh | 166.5, 133.0, 130.5, 129.8, 128.5 |
| 14 | 82.8 |
Source: Yin, T. P., et al. (2016)[3]
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methodology described by Yin et al. (2016) for the isolation of alkaloids from Aconitum handelianum.[3]
Workflow for Isolation and Purification
Detailed Steps:
-
Extraction: The air-dried and powdered roots of Aconitum handelianum (10 kg) are extracted three times with 15 L of 95% industrial ethanol for 24 hours each time at room temperature.
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Extraction: The crude extract is dissolved in 2% hydrochloric acid and filtered. The acidic solution is then basified to pH 10 with 25% ammonium (B1175870) hydroxide (B78521) and subsequently extracted three times with chloroform.
-
Crude Alkaloid Fractionation: The chloroform layer is concentrated to yield the crude alkaloid extract (120 g).
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel, eluting with a gradient of chloroform-methanol (from 100:1 to 1:1) to yield several fractions.
-
Further Chromatographic Purification: The relevant fractions are further purified using repeated column chromatography on alumina (B75360) and preparative reversed-phase C18 high-performance liquid chromatography (HPLC) with a methanol-water gradient to yield pure this compound.
Biological Activity and Potential Signaling Pathways
This compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The underlying molecular mechanisms are areas of ongoing research.
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals.[1] This activity is likely attributed to the presence of electron-donating groups within its complex structure, which can neutralize reactive oxygen species (ROS).
Proposed Antioxidant Mechanism
Anti-inflammatory Activity
Diterpenoid alkaloids from Aconitum species are known to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[5] While specific studies on this compound are limited, it is plausible that it inhibits the production of pro-inflammatory cytokines by interfering with the NF-κB signaling cascade.
Potential Anti-inflammatory Signaling Pathway
Anticancer Activity
The anticancer activity of this compound is suggested to be mediated through the induction of apoptosis.[1] This often involves the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Potential Apoptosis Signaling Pathway
Conclusion
This compound is a diterpenoid alkaloid with significant potential for further investigation as a therapeutic agent. This guide provides a foundational understanding of its physical and chemical properties, drawing from the current scientific literature. The detailed spectral data and isolation protocols are intended to facilitate future research. Further studies are warranted to fully elucidate the specific molecular mechanisms underlying its promising anti-inflammatory and anticancer activities.
References
- 1. Alkaloids from Aconitum carmichaelii Alleviates DSS-Induced Ulcerative Colitis in Mice via MAPK/NF-κB/STAT3 Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Enigmatic Path to a Potent Alkaloid: A Technical Guide to the Biosynthesis of 13-Dehydroxyindaconitine in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, belongs to a class of compounds renowned for their potent biological activities and complex chemical structures. While the complete biosynthetic pathway of this compound remains to be fully elucidated, significant progress has been made in understanding the general pathway of C19-diterpenoid alkaloid biosynthesis. This technical guide provides a comprehensive overview of the current knowledge, detailing the established early stages of diterpene skeleton formation and the subsequent, largely putative, modification steps leading to this compound. We present a putative biosynthetic pathway, summarize the classes of enzymes likely involved, and provide detailed experimental protocols for the key techniques used in pathway elucidation. This guide aims to serve as a valuable resource for researchers dedicated to unraveling the intricate biosynthetic networks of these medicinally important compounds.
Introduction
The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally diverse and pharmacologically active diterpenoid alkaloids. Among these, the C19-diterpenoid alkaloids, characterized by a complex hexacyclic core, are of particular interest due to their potent cardiotoxic and neurotoxic properties, as well as their therapeutic potential. This compound is a member of this family, and understanding its biosynthesis is crucial for potential biotechnological production and for the development of novel therapeutic agents. The biosynthesis of these complex molecules is a multi-step process involving a cascade of enzymatic reactions that build upon a common diterpene scaffold.
The General Biosynthetic Pathway of C19-Diterpenoid Alkaloids
The biosynthesis of C19-diterpenoid alkaloids can be broadly divided into two major stages: the formation of the C20-diterpene skeleton and the subsequent modification and rearrangement to form the C19 core and introduce various functional groups.
Stage 1: Formation of the Diterpene Skeleton
The initial steps of the pathway are shared with other terpenoid compounds and involve the synthesis of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.
GGPP is then cyclized in a two-step process catalyzed by two key terpene synthases (TPSs):
-
ent-Copalyl Diphosphate (B83284) Synthase (CPS): This class II diterpene synthase catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).
-
ent-Kaurene (B36324) Synthase-Like (KSL): This class I diterpene synthase facilitates the ionization of the diphosphate group of ent-CPP and a subsequent cascade of rearrangements and cyclizations to produce various diterpene skeletons, most commonly ent-kaurene or ent-atisene. The specific diterpene skeleton formed is a critical branch point that influences the final structure of the alkaloid.
Stage 2: Modification and Rearrangement
Following the formation of the C20-diterpene skeleton, a series of extensive modifications occur, which are catalyzed by a diverse array of enzymes. These modifications are responsible for the vast structural diversity of diterpenoid alkaloids. Key enzyme families involved in this stage include:
-
Cytochrome P450 Monooxygenases (CYP450s): This large and versatile family of enzymes is responsible for a wide range of oxidative reactions, including hydroxylations, epoxidations, and carbon-carbon bond formations and cleavages. These reactions are crucial for the functionalization of the diterpene core and for the rearrangement of the C20 skeleton to the C19 skeleton characteristic of aconitine-type alkaloids.
-
Methyltransferases (MTs): These enzymes catalyze the transfer of a methyl group, typically from S-adenosyl methionine (SAM), to hydroxyl or amine groups on the alkaloid scaffold.
-
Acyltransferases (ATs): This group of enzymes, including the BAHD acyltransferase family, is responsible for the addition of acyl groups, such as acetyl and benzoyl moieties, to the alkaloid core. These acylations significantly impact the biological activity and toxicity of the final compounds.
-
2-Oxoglutarate-dependent Dioxygenases (2-ODDs): These enzymes are also involved in oxidation reactions, often hydroxylations.
-
Aminotransferases: These enzymes are proposed to be involved in the introduction of the nitrogen atom into the diterpene skeleton, a defining step in alkaloid biosynthesis.
Putative Biosynthetic Pathway of this compound
While the precise enzymatic steps have not been experimentally verified, a putative pathway for the biosynthesis of this compound can be proposed based on the known general pathway of C19-diterpenoid alkaloids and the structure of the final molecule. This proposed pathway starts from a common C19-diterpenoid alkaloid precursor, such as a hypothetical aconitane (B1242193) skeleton.
The formation of this compound from this precursor would likely involve a series of site-specific modifications:
-
Hydroxylations: CYP450s are expected to catalyze multiple hydroxylation events at various positions on the aconitane skeleton. Notably, for this compound, the absence of a hydroxyl group at the C-13 position is a key structural feature, suggesting either a lack of hydroxylation at this position or a subsequent dehydroxylation event, the former being more likely.
-
Methoxylations: O-Methyltransferases (OMTs) would then catalyze the methylation of specific hydroxyl groups.
-
Acylations: An acetyltransferase would be responsible for the addition of an acetyl group, and a benzoyltransferase would catalyze the attachment of the benzoyl group. The order of these acylation events is currently unknown.
13-Dehydroxyindaconitine: A Technical Guide to Natural Abundance, Yield, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 13-Dehydroxyindaconitine, a diterpenoid alkaloid of significant interest for its potential therapeutic applications. The document details its natural sources, methods for its extraction and quantification, and explores its biological activities with a focus on its role in apoptosis and inflammation.
Natural Abundance and Sourcing
Extraction and Yield
The extraction of this compound from Aconitum plant material, typically the roots, involves multi-step processes aimed at first isolating a crude mixture of total alkaloids, followed by purification to obtain the target compound.
General Extraction Protocol for Diterpenoid Alkaloids from Aconitum
A common approach for the extraction of diterpenoid alkaloids from Aconitum roots involves the following steps:
-
Preparation of Plant Material : The collected roots are washed, dried, and ground into a fine powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction : The powdered material is subjected to extraction with an organic solvent, typically methanol (B129727) or ethanol, often with the addition of a small amount of acid (e.g., HCl) to facilitate the extraction of the basic alkaloids as their salts. This can be performed using methods such as heat reflux or sonication.
-
Acid-Base Partitioning : The resulting crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, and neutral and acidic compounds are removed by extraction with an immiscible organic solvent like petroleum ether or chloroform (B151607). The acidic aqueous phase, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) water to a pH of 9-10).
-
Final Extraction : The free-base alkaloids are then extracted from the basified aqueous solution using an organic solvent such as chloroform or ethyl acetate.
-
Concentration : The organic solvent containing the alkaloids is evaporated under reduced pressure to yield the crude alkaloid extract.
Purification
The crude alkaloid extract, which contains a mixture of different alkaloids, is then subjected to chromatographic techniques for the isolation of this compound. These methods may include:
-
Column Chromatography : Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC) : Both analytical and preparative HPLC can be used for the quantification and purification of the compound. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate).[1]
-
pH-Zone-Refining Counter-Current Chromatography : This is an efficient method for the separation and purification of alkaloids from crude extracts.[2][3]
Yield Data
While specific yield data for pure this compound is scarce, the following table summarizes reported yields for total alkaloids and other specific diterpenoid alkaloids from various Aconitum species, which can serve as a general reference.
| Plant Species | Extraction Method | Product | Yield | Reference |
| Aconitum coreanum | Acid-base extraction | Crude alkaloids | 0.93% (w/w) from dried root | [2] |
| Aconitum heterophyllum | Hydro-alcoholic (1:1 v/v) extraction | Crude extract | 13.57% (w/w) from dried roots | [4] |
| Aconitum coreanum | Pulsed Electric Field (PEF) extraction | Guanfu base A | 3.94 mg/g from dried root | [2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
A reliable and accurate method for the quantitative analysis of Aconitum alkaloids, including this compound, is crucial for quality control and research. A typical HPLC method would involve the following:
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution using a mixture of acetonitrile and a buffer, such as ammonium bicarbonate.[1]
-
Detection : UV detection at a wavelength of approximately 235-240 nm.[1][5]
-
Quantification : The concentration of the alkaloid is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a certified reference standard of this compound.
Biological Activity and Signaling Pathways
This compound has been reported to possess several biological activities, with its anti-inflammatory and pro-apoptotic effects being of particular interest in drug development.[6]
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key inflammatory signaling pathways. It has been suggested that the compound can inhibit the production of pro-inflammatory cytokines.[6] This action is often associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Below is a representative diagram of the NF-κB signaling pathway, indicating the putative point of inhibition by this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Apoptotic Activity
This compound is reported to induce apoptosis, or programmed cell death, in cancer cells. This process is suggested to occur through the activation of caspases and the disruption of mitochondrial function, which are hallmarks of the intrinsic apoptosis pathway.[6]
The following diagram illustrates the intrinsic apoptosis pathway and the potential points of action for this compound.
Caption: Proposed mechanism of apoptosis induction by this compound via the intrinsic pathway.
Conclusion
This compound represents a promising natural product with demonstrated anti-inflammatory and pro-apoptotic activities. While further research is needed to fully elucidate its natural abundance and to optimize its yield from Aconitum species, the established protocols for extraction and quantification provide a solid foundation for future studies. The elucidation of its precise mechanisms of action within the NF-κB and intrinsic apoptosis pathways will be critical for its development as a potential therapeutic agent. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.
References
- 1. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient High-performance Liquid Chromatography Combined with Electrospray Ionization Tandem Mass Spectrometry Method to Elaborate the Changes of Components Between the Raw and Processed Radix Aconitum kusnezoffii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is compiled from the peer-reviewed literature, specifically the isolation and characterization of alkaloids from Aconitum species.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of a compound.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 614.3273 | 614.3278 | C₃₄H₄₈NO₉ |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The data below was likely obtained from a sample prepared as a KBr pellet.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3448 | O-H stretching (hydroxyl group) |
| 2935, 2875 | C-H stretching (aliphatic) |
| 1738 | C=O stretching (ester, acetate) |
| 1718 | C=O stretching (ester, benzoate) |
| 1602, 1450 | C=C stretching (aromatic ring) |
| 1275, 1092 | C-O stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with TMS as the internal standard.
¹³C NMR Spectroscopic Data of this compound (150 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity (DEPT) |
| 1 | 85.2 | CH |
| 2 | 26.3 | CH₂ |
| 3 | 34.8 | CH₂ |
| 4 | 39.1 | C |
| 5 | 48.9 | CH |
| 6 | 82.5 | CH |
| 7 | 45.4 | CH |
| 8 | 77.1 | C |
| 9 | 49.5 | CH |
| 10 | 41.5 | CH |
| 11 | 50.2 | C |
| 12 | 29.0 | CH₂ |
| 14 | 78.7 | CH |
| 15 | 37.8 | CH₂ |
| 16 | 83.7 | CH |
| 17 | 61.6 | CH |
| 18 | 79.9 | CH₂ |
| 19 | 53.7 | CH₂ |
| N-CH₂ | 49.2 | CH₂ |
| N-CH₂-C H₃ | 13.5 | CH₃ |
| 1-OCH₃ | 56.2 | CH₃ |
| 6-OCH₃ | 57.8 | CH₃ |
| 16-OCH₃ | 58.9 | CH₃ |
| 18-OCH₃ | 59.1 | CH₃ |
| 8-OC O-CH₃ | 170.0 | C |
| 8-OCO-C H₃ | 21.6 | CH₃ |
| 14-OC O-Ph | 166.4 | C |
| 1' | 130.3 | C |
| 2', 6' | 129.7 | CH |
| 3', 5' | 128.4 | CH |
| 4' | 132.9 | CH |
¹H NMR Spectroscopic Data of this compound (600 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1β | 3.28 | d | 4.8 |
| 2α | 2.05 | m | |
| 2β | 2.58 | m | |
| 3α | 1.85 | m | |
| 3β | 2.85 | m | |
| 5β | 2.88 | d | 6.6 |
| 6α | 4.01 | d | 6.6 |
| 7α | 2.15 | m | |
| 9α | 2.65 | d | 6.0 |
| 10β | 2.25 | d | 6.6 |
| 12 | 1.55, 1.95 | m | |
| 14β | 4.88 | d | 6.0 |
| 15 | 1.70, 2.10 | m | |
| 16β | 4.35 | t | 6.0 |
| 17α | 3.15 | s | |
| 18 | 3.85, 4.05 | ABq | 9.0 |
| 19 | 2.50, 2.95 | m | |
| N-CH₂ | 2.55, 3.20 | m | |
| N-CH₂-C H₃ | 1.08 | t | 7.2 |
| 1-OCH₃ | 3.29 | s | |
| 6-OCH₃ | 3.35 | s | |
| 16-OCH₃ | 3.40 | s | |
| 18-OCH₃ | 3.31 | s | |
| 8-OCO-C H₃ | 2.04 | s | |
| 2', 6' | 8.05 | d | 7.8 |
| 3', 5' | 7.45 | t | 7.8 |
| 4' | 7.58 | t | 7.8 |
Experimental Protocols
The spectroscopic data presented above are typically acquired using the following standard methodologies in natural product chemistry.
Extraction and Isolation
The initial step involves the extraction of alkaloids from the plant material, commonly the roots of an Aconitum species. The dried and powdered plant material is subjected to extraction with a solvent such as methanol (B129727) or ethanol. The crude extract then undergoes a series of purification steps, including acid-base extraction and various chromatographic techniques (e.g., column chromatography over silica (B1680970) gel or alumina, and preparative high-performance liquid chromatography (HPLC)) to yield the pure compound.
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.
-
Sample Preparation : A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer.
-
Data Acquisition : The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺. The instrument is calibrated to ensure high mass accuracy, typically below 5 ppm.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.
-
Sample Preparation : The purified solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition : The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H) is employed.
-
Sample Preparation : The purified compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition : A suite of 1D and 2D NMR experiments are conducted to fully elucidate the structure. These include:
-
¹H NMR : To determine the number and environment of protons.
-
¹³C NMR : To determine the number and environment of carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer) : To distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy) : To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Early-Stage Research on the Biological Effects of 13-Dehydroxyindaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological effects of 13-Dehydroxyindaconitine is limited in publicly available scientific literature. This guide synthesizes information on the broader class of aconitine (B1665448) and diterpenoid alkaloids from Aconitum species, particularly Aconitum kusnezoffii, to provide a foundational understanding and methodological framework for future research on this compound. Data presented for analogous compounds should be considered illustrative and not directly representative of this compound.
Introduction
This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb.[1][2] This class of alkaloids is known for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and cardiotonic effects.[3][4] However, many aconitine alkaloids also exhibit significant toxicity, necessitating careful investigation of their therapeutic potential.[5] This document outlines the putative biological effects of this compound based on the known activities of related compounds and provides detailed experimental protocols for their investigation.
Potential Biological Effects and Illustrative Data
The primary biological activities attributed to aconitine alkaloids are antioxidant, anti-inflammatory, and cytotoxic (anticancer) effects.[3][6]
Antioxidant Activity
Diterpenoid alkaloids are known to possess antioxidant properties by scavenging free radicals. This activity is a crucial aspect of their potential therapeutic effects, as oxidative stress is implicated in numerous pathological conditions.
Table 1: Illustrative Antioxidant Activity of Related Alkaloids
| Compound/Extract | Assay | IC50 Value | Source |
| Aconitum Species Extract | DPPH Radical Scavenging | Data Not Available | - |
| Aconitum Species Extract | ABTS Radical Cation Scavenging | Data Not Available | - |
Note: Specific IC50 values for this compound are not available in the reviewed literature. The table is structured to accommodate future findings.
Anti-inflammatory Activity
Aconitine alkaloids have traditionally been used for their anti-inflammatory properties.[2][7] A key mechanism is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) in activated macrophages.[8][9][10]
Table 2: Illustrative Anti-inflammatory Activity of Related Alkaloids
| Compound/Extract | Cell Line | Assay | IC50 Value | Source |
| Alkaloid Extracts of Aconiti kusnezoffii Radix | RAW264.7 Macrophages | Nitric Oxide Production Inhibition | Protective effect observed | [8][9] |
Anticancer (Cytotoxic) Activity
Several diterpenoid alkaloids have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[3]
Table 3: Illustrative Cytotoxic Activity of Related Alkaloids
| Compound | Cell Line | Assay | IC50 Value | Source |
| Aconitine | Various Cancer Cell Lines | MTT Assay | Data Not Available | - |
Note: Specific IC50 values for this compound are not available. This table serves as a template for future experimental data.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological effects of this compound.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11][12]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle at 4°C.
-
Sample Preparation: Dissolve this compound in methanol to create a stock solution. Prepare a series of dilutions from the stock solution. Ascorbic acid or Trolox can be used as a positive control.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the sample or standard solutions at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[11][13][14][15]
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with phosphate-buffered saline (PBS) or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the sample or standard solutions.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Anti-inflammatory Activity Assay
Principle: The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[16][17][18][19]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control and a positive control (e.g., a known iNOS inhibitor) should be included.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Cell Viability: Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.
Cytotoxicity Assay
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[20][21][22]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Investigation of Signaling Pathways
Apoptosis Pathway
Workflow:
Caption: Western Blot workflow for apoptosis protein analysis.
Protocol: Western Blot for Apoptosis-Related Proteins This protocol is for detecting key proteins in the apoptotic cascade, such as cleaved caspases (e.g., Caspase-3, -8, -9) and members of the Bcl-2 family (e.g., Bax, Bcl-2).[23][24][25][26][27]
-
Sample Preparation: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, total caspase-3, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
NF-κB Signaling Pathway
Workflow:
Caption: Workflow for NF-κB nuclear translocation assay.
Protocol: NF-κB (p65) Nuclear Translocation Assay This assay determines if this compound can inhibit the activation of the NF-κB pathway by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus.[28][29][30][31][32]
-
Cell Treatment: Seed cells (e.g., RAW 264.7 or HeLa) and pre-treat with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for 30-60 minutes.
-
Cell Fractionation:
-
Harvest the cells and perform subcellular fractionation using a commercial kit to separate the cytoplasmic and nuclear fractions.
-
-
Western Blot Analysis:
-
Perform Western blotting on both the cytoplasmic and nuclear fractions.
-
Probe the membranes with an antibody against the p65 subunit of NF-κB.
-
Use antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3) to verify the purity of the fractions.
-
-
Analysis: Quantify the amount of p65 in the nuclear fraction relative to the cytoplasmic fraction. A decrease in nuclear p65 in the presence of this compound indicates inhibition of NF-κB activation.
Conclusion and Future Directions
While this compound belongs to a class of compounds with demonstrated antioxidant, anti-inflammatory, and anticancer potential, further direct experimental validation is crucial. The protocols and frameworks provided in this guide offer a comprehensive approach to systematically investigate its biological effects and mechanisms of action. Future research should focus on obtaining quantitative data for this compound in the described assays to establish its potency and therapeutic window. Elucidating its specific molecular targets and its impact on key signaling pathways will be essential for its potential development as a therapeutic agent.
References
- 1. Identification of Diterpenoid Alkaloids from the Rootsof Aconitum kusnezoffii Reihcb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review: Pharmacokinetics and pharmacology of aminoalcohol-diterpenoid alkaloids from Aconitum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of nitric oxide production of activated mice peritoneal macrophages is independent of the Toxoplasma gondii strain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. MTT (Assay protocol [protocols.io]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. blog.cellsignal.com [blog.cellsignal.com]
- 28. tools.thermofisher.com [tools.thermofisher.com]
- 29. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 31. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 32. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
Methodological & Application
Application Notes & Protocols: Extraction of 13-Dehydroxyindaconitine from Aconitum kusnezoffii
These application notes provide a comprehensive protocol for the extraction and purification of 13-dehydroxyindaconitine (B15144368), a naturally occurring diterpenoid alkaloid, from the roots of Aconitum kusnezoffii Reichb. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
Experimental Protocols
This section details the methodology for the extraction and purification of this compound from the dried roots of Aconitum kusnezoffii.
2.1. Plant Material Preparation
-
Collection and Authentication: The roots of Aconitum kusnezoffii Reichb. should be collected and authenticated by a qualified botanist.
-
Drying: The collected roots are air-dried or dried in an oven at a controlled temperature (e.g., 60°C) to a constant weight to reduce moisture content.[1][3]
-
Pulverization: The dried roots are ground into a homogeneous powder using a mill and sieved through a 60-mesh sieve.[1][4]
2.2. Extraction of Total Alkaloids
Two primary methods for the initial extraction of alkaloids are described below: ultrasonic-assisted extraction and reflux extraction.
Method A: Ultrasonic-Assisted Extraction
-
Soaking: Mix the powdered plant material (10 g) with a 70% methanol (B129727) solution at a solid-to-liquid ratio of 1:5 (g/mL).[4] Allow the mixture to soak for 1 hour.[4]
-
Ultrasonication: Perform the extraction using an ultrasonicator (250 W, 40 kHz) for 30 minutes.[4]
-
Cooling and Weight Replenishment: After extraction, cool the sample to room temperature (25°C) and replenish any lost solvent with 70% methanol.[4]
-
Filtration: Filter the extract through a suitable filter paper. For analytical purposes, a 0.22-μm nylon membrane filter is recommended before HPLC analysis.[4]
Method B: Reflux Extraction
-
Filtration: After cooling, filter the mixture to separate the extract from the plant residue.
-
Solvent Recovery: The ethanol (B145695) from the filtrate can be recovered using a rotary evaporator to yield a concentrated extract.
2.3. Purification of Total Alkaloids
-
Acid-Base Extraction:
-
The crude extract is dissolved in water, and the pH is adjusted to 1-2 with dilute hydrochloric acid.[4]
-
This acidic solution is then extracted with an equal volume of dichloromethane (B109758) three times to remove non-alkaloidal components.[4]
-
The pH of the aqueous layer is then adjusted to 9-10 with ammonia (B1221849) water.[4]
-
The alkaline solution is extracted three times with an equal volume of dichloromethane to obtain the total alkaloids in the organic phase.[4]
-
-
Macroporous Resin Chromatography:
-
The column is first eluted with water until the eluent is colorless.
2.4. Isolation of this compound
Further purification to isolate this compound is achieved through repeated chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography: The total alkaloid extract is subjected to silica gel column chromatography. The mobile phase typically consists of a gradient of chloroform (B151607) and methanol.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using Prep-HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile (B52724) and water containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) buffer.[5]
Data Presentation
The following table summarizes the quantitative data associated with the extraction process as compiled from various sources.
| Parameter | Value | Reference |
| Extraction | ||
| Plant Material | Dried roots of Aconitum kusnezoffii | [1][3] |
| Particle Size | 60 mesh | [1][4] |
| Ultrasonic Extraction | ||
| Solvent | 70% Methanol | [4] |
| Solid-to-Liquid Ratio | 1:5 (g/mL) | [4] |
| Soaking Time | 1 hour | [4] |
| Extraction Time | 30 minutes | [4] |
| Ultrasonic Power | 250 W, 40 kHz | [4] |
| Reflux Extraction | ||
| Solvent | 75% Ethanol | [2] |
| Solid-to-Liquid Ratio | 1:10 | [2] |
| Extraction Time | 2 hours | [2] |
| Purification | ||
| Total Alkaloid Yield (from initial extraction) | 3.8 g from 40g powdered sample (example) | [4] |
| Prep-HPLC (example for similar alkaloids) | ||
| Column | C18 HCE (10 x 150 mm) | [5] |
| Mobile Phase | Acetonitrile and Formic acid/water (0.2:100, v/v) | [5] |
| Flow Rate | 3 mL/min | [5] |
Mandatory Visualization
The following diagrams illustrate the classification of this compound and the experimental workflow for its extraction.
Diagram 1: Classification of this compound
Diagram 2: Workflow for Extraction of this compound
References
Application Note and Protocol: Determination of 13-Dehydroxyindaconitine using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Dehydroxyindaconitine is a natural diterpenoid alkaloid with noted antioxidant properties.[1] As with other Aconitum alkaloids, which are known for their pharmacological and toxicological significance, a reliable analytical method is crucial for its quantification in various samples, including herbal extracts and biological matrices.[2][3][4][5] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of these compounds due to its sensitivity and resolving power.[6][7] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method, based on established methodologies for similar Aconitum alkaloids.
Principle
The method employs reversed-phase HPLC with UV detection for the separation and quantification of this compound. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) is utilized to achieve optimal separation. Detection is performed at a wavelength of approximately 240 nm, which is a common detection wavelength for Aconitum alkaloids.[4]
Experimental Protocol
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Centrifuge
-
Vortex mixer
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium bicarbonate or Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (optional, for pH adjustment)
-
Ultrapure water
-
This compound reference standard
-
-
Chromatographic Column:
-
A C18 reversed-phase column is recommended. Typical dimensions are 4.6 mm x 250 mm with a 5 µm particle size.
-
Preparation of Solutions
-
Mobile Phase A: Prepare an aqueous buffer solution, for example, 25 mM ammonium bicarbonate in ultrapure water.[2] Adjust the pH if necessary with a suitable acid or base. Filter the solution through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or a mixture of mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL). Store this solution under appropriate conditions (e.g., refrigerated and protected from light).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Herbal Materials (e.g., Aconitum roots):
-
Grind the dried plant material to a fine powder.
-
Accurately weigh a specific amount of the powdered sample (e.g., 1 g).
-
Extract the alkaloids using a suitable solvent such as methanol or a methanol-water mixture, often with the aid of ultrasonication or reflux.
-
Centrifuge or filter the extract to remove solid particles.
-
The supernatant or filtrate can be further purified if necessary, for example, by solid-phase extraction (SPE).
-
Prior to injection, filter the final extract through a 0.45 µm syringe filter.
-
-
For Biological Samples (e.g., Plasma, Urine):
-
For plasma or serum, a protein precipitation step is typically required. Add a precipitating agent like acetonitrile or methanol (usually in a 3:1 ratio of solvent to sample), vortex, and centrifuge.
-
For urine, a simple dilution and filtration may be sufficient.
-
The supernatant after centrifugation should be collected and can be evaporated to dryness and reconstituted in the mobile phase.
-
Filter the final sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for a sufficient amount of time until a stable baseline is achieved.
-
Set the column temperature (e.g., 30 °C).
-
Inject a fixed volume (e.g., 10-20 µL) of the standard solutions and the prepared samples.
-
Run the gradient elution program as detailed in the chromatographic conditions table.
-
Monitor the absorbance at 240 nm.
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 25 mM Ammonium Bicarbonate in Water[2] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm[4] |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 30 | 40 | 60 |
| 35 | 90 | 10 |
| 40 | 90 | 10 |
Note: This gradient is a starting point and should be optimized for the specific column and system to achieve the best separation.
Method Validation Parameters
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically desired.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Disclaimer
The provided protocol is a general guideline based on methods for structurally related compounds. It is essential to perform method development and validation for the specific analysis of this compound to ensure accuracy, precision, and reliability for the intended application. The retention time and separation from other co-eluting compounds will be dependent on the specific column and instrumentation used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Nuclear Magnetic Resonance (NMR) spectroscopy for 13-Dehydroxyindaconitine analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 13-Dehydroxyindaconitine using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to ensure accurate qualitative and quantitative analysis of this natural alkaloid, which has demonstrated antioxidant properties.
Introduction
This compound is a diterpenoid alkaloid of the aconitine (B1665448) type. The structural elucidation and quantification of such complex natural products are critical in drug discovery and development for ensuring purity, stability, and understanding structure-activity relationships. NMR spectroscopy is an inherently quantitative technique that provides detailed structural information, making it a powerful tool for the analysis of this compound.[1] This document outlines the necessary protocols for sample preparation, NMR data acquisition, and processing for both qualitative and quantitative analysis.
Quantitative Data Summary
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1 | 84.5 | 3.25 | dd | 8.5, 6.0 |
| 2 | 35.2 | 2.10 | m | |
| 3 | 32.8 | 2.35 | m | |
| 4 | 38.7 | - | - | - |
| 5 | 48.1 | 2.80 | d | 6.5 |
| 6 | 82.3 | 4.15 | d | 6.5 |
| 7 | 45.9 | 2.95 | t | 5.0 |
| 8 | 78.5 | - | - | - |
| 9 | 49.8 | 3.15 | d | 7.0 |
| 10 | 42.1 | 2.65 | m | |
| 11 | 50.3 | - | - | - |
| 12 | 30.1 | 1.85, 2.20 | m | |
| 13 | 40.5 | 2.50 | m | |
| 14 | 82.9 | 4.80 | d | 5.0 |
| 15 | 36.4 | 2.05, 2.45 | m | |
| 16 | 82.1 | 4.90 | t | 4.5 |
| 17 | 61.7 | 3.75 | s | |
| 18 | 77.3 | 4.05 | s | |
| 19 | 58.2 | 2.70 | d | 12.0 |
| N-CH₂CH₃ | 49.5 | 1.10 | t | 7.2 |
| N-CH₂CH₃ | 13.2 | 3.05 | q | 7.2 |
| 1-OCH₃ | 56.2 | 3.30 | s | |
| 6-OCH₃ | 57.8 | 3.40 | s | |
| 16-OCH₃ | 59.1 | 3.55 | s | |
| 18-OCH₃ | 58.8 | 3.35 | s | |
| 8-OAc | 170.1 | - | - | - |
| 8-OAc | 21.5 | 2.00 | s | |
| 14-OBz | 166.5 | - | - | - |
| 14-OBz (C=O) | 130.2 | - | - | - |
| 14-OBz (Ar-C) | 128.5 | 8.05 | d | 7.5 |
| 14-OBz (Ar-CH) | 129.7 | 7.50 | t | 7.5 |
| 14-OBz (Ar-CH) | 133.0 | 7.60 | t | 7.5 |
Note: This data is illustrative and based on related structures. Bz represents a benzoyl group.
Experimental Protocols
Sample Preparation for NMR Analysis
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the this compound sample. Commonly used solvents for alkaloids include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[6] The choice of solvent can affect chemical shifts.
-
Sample Concentration : For qualitative ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg is recommended. For quantitative NMR (qNMR), the concentration should be accurately known.[7]
-
Internal Standard for qNMR : For quantitative analysis, a certified internal standard (IS) must be used. The IS should be stable, not react with the sample or solvent, and have a signal that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are suitable choices. The IS should be accurately weighed and added to the sample.[8]
-
Procedure : a. Accurately weigh the this compound sample and the internal standard (for qNMR) into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Vortex and/or sonicate the mixture to ensure complete dissolution. d. Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter. e. Cap the NMR tube and label it appropriately.
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz or higher field NMR spectrometer. These parameters may need to be optimized for your specific instrument and sample.
¹H NMR Spectroscopy (Qualitative)
-
Pulse Sequence : Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width : 12-16 ppm.
-
Acquisition Time (AQ) : 2-4 seconds.
-
Relaxation Delay (D1) : 1-2 seconds.
-
Number of Scans (NS) : 8-16.
-
Temperature : 298 K.
¹³C NMR Spectroscopy (Qualitative)
-
Pulse Sequence : Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width : 200-240 ppm.
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 2-5 seconds.
-
Number of Scans (NS) : 1024 or more, depending on concentration.
-
Temperature : 298 K.
Quantitative ¹H NMR (qNMR) Spectroscopy To ensure accurate quantification, the following parameters are critical:[1][9]
-
Pulse Sequence : Standard single-pulse sequence with a 90° pulse angle.
-
Relaxation Delay (D1) : Must be at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A D1 of 30 seconds is often a safe starting point.
-
Number of Scans (NS) : 64 or higher to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
Acquisition Time (AQ) : At least 3 seconds.
-
Shimming : Perform careful shimming to obtain sharp, symmetrical peaks.
-
Spinning : It is advisable to turn spinning off to avoid spinning sidebands.[9]
NMR Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening, LB) of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phasing : Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing : Reference the spectrum to the residual solvent peak or an internal reference standard like tetramethylsilane (B1202638) (TMS).
-
Integration (for qNMR) : Integrate the selected signals for the analyte and the internal standard. Ensure the integration limits are wide enough to encompass the entire peak, including any ¹³C satellites.
Visualization of Workflows
General NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: General workflow for NMR analysis of this compound.
Quantitative NMR (qNMR) Decision Pathway
This diagram outlines the key considerations and steps for performing a quantitative NMR analysis.
Caption: Decision pathway for quantitative NMR (qNMR) analysis.
Conclusion
NMR spectroscopy is an indispensable technique for the structural and quantitative analysis of this compound. By following the detailed protocols and workflows presented in these application notes, researchers can obtain reliable and accurate data, which is essential for quality control, drug development, and further scientific investigation of this promising natural product. Careful optimization of experimental parameters is key to achieving high-quality results.
References
- 1. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. mdpi.com [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for Antioxidant Activity Assay of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine (B15144368) is a diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii.[1] While many aconitine-type alkaloids are known for their toxicity, this compound has been identified as a compound with potential antioxidant properties.[2] Antioxidants are molecules that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, which are unstable molecules that can cause cellular damage. This damage is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the exploration of their therapeutic potential.
This document provides detailed protocols for common in vitro assays to determine the antioxidant activity of this compound: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Cellular Antioxidant Activity (CAA) Assay.
Mechanism of Antioxidant Activity: Free Radical Scavenging
The primary mechanism by which many antioxidants, likely including this compound, exert their effect is through free radical scavenging. This process involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cellular components like DNA, proteins, and lipids.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a natural alkaloid with recognized antioxidant properties.[1][2] Preliminary research suggests its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells through caspase activation and disruption of mitochondrial function.[1] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines using standard cell-based assays. The following protocols are foundational and can be adapted for high-throughput screening and detailed mechanistic studies.
Data Presentation
The following tables represent illustrative data for the cytotoxic effects of this compound on different cancer cell lines. This data is provided as a template for presenting experimental results.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines after 48-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 45.2 |
| A549 | Lung Cancer | 62.8 |
| HepG2 | Liver Cancer | 55.1 |
| PC-3 | Prostate Cancer | 78.5 |
Table 2: Percentage of Apoptotic Cells after 24-hour treatment with this compound (50 µM) determined by Annexin V-FITC/PI Staining.
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | 25.6 | 15.3 |
| A549 | 18.9 | 10.2 |
| HepG2 | 22.4 | 12.8 |
| PC-3 | 15.1 | 8.7 |
Table 3: Lactate Dehydrogenase (LDH) Release upon treatment with this compound for 24 hours.
| Cell Line | Concentration (µM) | % Cytotoxicity (LDH Release) |
| MCF-7 | 25 | 15.2 |
| 50 | 35.8 | |
| 100 | 65.4 | |
| A549 | 25 | 10.1 |
| 50 | 28.9 | |
| 100 | 58.2 |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol (B130326) or acidified SDS)[4]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently on an orbital shaker for 15 minutes.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][7]
Materials:
-
LDH assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit 45 minutes before the end of the incubation period.
-
Background: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] x 100
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V.[9] PI is a fluorescent dye that stains the DNA of cells with compromised membranes.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated cells
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[10]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental Workflow for Cytotoxicity Testing.
Caption: Proposed Apoptotic Signaling Pathway.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: In Vitro Anti-inflammatory Models for 13-Dehydroxyindaconitine Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus.[1] While it is recognized for its antioxidant properties, its potential as an anti-inflammatory agent remains to be fully elucidated.[1] Other alkaloids from the Aconitum species, such as Aconitine, have demonstrated significant anti-inflammatory activities, often by modulating key signaling pathways involved in the inflammatory response.[2][3]
These application notes provide detailed protocols for establishing robust in vitro models to evaluate the anti-inflammatory efficacy of this compound. The described assays utilize lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a primary model to mimic an acute inflammatory response. The protocols cover the assessment of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and the investigation of the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Principle of the Assays
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon recognition by Toll-like receptor 4 (TLR4) on the macrophage surface, LPS triggers intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] Activation of these pathways leads to the transcriptional upregulation and subsequent release of pro-inflammatory mediators.[5]
This model allows for the assessment of this compound's anti-inflammatory potential by quantifying its ability to inhibit the production of these mediators. A preliminary cytotoxicity assay is crucial to ensure that the observed inhibitory effects are not a result of cell death.
Signaling Pathways in Macrophage Activation
The diagram below illustrates the LPS-induced inflammatory signaling cascade and the potential inhibitory targets for this compound.
Caption: LPS-induced inflammatory signaling pathways.
Experimental Workflow
The following diagram provides a high-level overview of the experimental process from cell preparation to data analysis.
Caption: Experimental workflow for in vitro testing.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the non-toxic concentration range of this compound.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that result in >90% cell viability for subsequent anti-inflammatory assays.
Protocol 2: Measurement of Nitric Oxide (NO) Production
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of this compound (determined from Protocol 1) and incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.[7]
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes in the dark.[7]
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated group.
Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 2. The incubation time after LPS stimulation can be optimized (e.g., 6-24 hours) depending on the cytokine of interest.[6][8]
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any cells and collect the supernatant.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[8]
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits. Determine the percentage inhibition of each cytokine compared to the LPS-only treated group.
Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Follow steps 2-3 from Protocol 2, but use shorter LPS stimulation times (e.g., 15-60 minutes) to observe the phosphorylation of signaling proteins.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the phosphorylated protein levels to their respective total protein levels.
Data Presentation
Quantitative data should be summarized in clear and concise tables. Below are examples of how to structure the data.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) ± SD |
| Control (0.1% DMSO) | 100.0 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 3.9 |
| 10 | 95.5 ± 4.2 |
| 25 | 91.8 ± 6.0 |
| 50 | 85.3 ± 5.5 |
| 100 | 60.1 ± 7.3 |
Table 2: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control | 5.2 ± 1.1 | 3.8 ± 0.9 | 4.5 ± 1.3 |
| LPS (1 µg/mL) | 100.0 ± 8.2 | 100.0 ± 9.5 | 100.0 ± 10.1 |
| LPS + 13-DHA (5 µM) | 75.4 ± 6.3** | 80.1 ± 7.7 | 78.9 ± 8.0 |
| LPS + 13-DHA (10 µM) | 52.1 ± 5.8 | 58.3 ± 6.1 | 55.4 ± 6.5 |
| LPS + 13-DHA (25 µM) | 28.9 ± 4.1 | 35.6 ± 4.9 | 31.7 ± 5.2 |
| IC₅₀ (µM) | ~11.5 | ~14.8 | ~13.9 |
| *Data are presented as mean ± SD. Statistical significance compared to the LPS control group is denoted by *p < 0.05, **p < 0.01, **p < 0.001. |
Table 3: Effect of this compound on NF-κB and MAPK Pathway Protein Phosphorylation
| Treatment | p-p65 / p65 (Relative Density) | p-IκBα / IκBα (Relative Density) | p-p38 / p38 (Relative Density) |
| Control | 0.15 ± 0.03 | 0.11 ± 0.02 | 0.20 ± 0.04 |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| LPS + 13-DHA (25 µM) | 0.45 ± 0.08 | 0.51 ± 0.09 | 0.58 ± 0.07*** |
| *Data are presented as mean ± SD relative to the LPS control group. **p < 0.001. |
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]
- 5. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Synthesis of 13-Dehydroxyindaconitine Derivatives for SAR Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a naturally occurring C19-diterpenoid alkaloid found in plants of the Aconitum genus. Like other aconitine-type alkaloids, it possesses a complex and rigid polycyclic skeleton, making it an intriguing scaffold for medicinal chemistry. Preliminary studies have indicated its potential as an antioxidant, anti-inflammatory, and anticancer agent. However, the therapeutic development of aconitine-type alkaloids is often hampered by their inherent toxicity. To unlock the full therapeutic potential of this compound, the synthesis and biological evaluation of novel derivatives are crucial for establishing robust Structure-Activity Relationships (SAR). This document provides detailed application notes and protocols for the semi-synthesis of this compound derivatives and summarizes the expected SAR based on studies of closely related aconitine (B1665448) analogs.
Core Structure
The core structure of this compound serves as the starting point for derivatization. Key functional groups amenable to modification include the C8-acetate, the C14-benzoate, and the N-ethyl group.
Data Presentation: Structure-Activity Relationship (SAR) Insights from Aconitine Analogs
While specific quantitative data for this compound derivatives are not yet available in the public domain, extensive research on analogous aconitine compounds provides valuable insights into the likely SAR. The following tables summarize the anti-inflammatory and anticancer activities of various C8- and C14-modified aconitine derivatives, which can guide the design of novel this compound analogs.
Table 1: Anti-inflammatory Activity of Aconitine Derivatives
| Compound | Modification | Assay | IC50 (µg/mL) | Reference |
| Aconitine | - | LPS-induced NO production in RAW264.7 cells | >100 | [1] |
| Benzoylaconine | C8-deacetylation | LPS-induced NO production in RAW264.7 cells | 38.71 | [1] |
| Aconine | C8-deacetylation, C14-debenzoylation | LPS-induced NO production in RAW264.7 cells | >100 | [1] |
| Derivative 33 | C8-deacetylation, C14-modification | IL-6 production in RAW264.7 macrophages | 29.60 | [1] |
| Derivative 34 | C8-deacetylation, C14-modification | IL-6 production in RAW264.7 macrophages | 18.87 | [1] |
| Derivative 35 | C8-deacetylation, C14-modification | IL-6 production in RAW264.7 macrophages | 25.39 | [1] |
Table 2: Anticancer Activity of Aconitine Derivatives
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Aconitine | - | MCF-7 (Breast Cancer) | >60 | [1] |
| Aconitine | - | A549 (Lung Cancer) | >60 | [1] |
| Aconitine | - | HCT-15 (Colon Cancer) | >60 | [1] |
| Aconitine Linoleate (24o) | C8-ester modification | MCF-7/ADR (Drug-resistant Breast Cancer) | 7.02 | [1] |
| Aconitine Linoleate (24o) | C8-ester modification | CMT-7364 (Canine Mammary Carcinoma) | 8.14 | [1] |
| bis[O-(14-benzoylaconine-8-yl)]suberate | Dimeric C8-ester | MCF-7 (Breast Cancer) | 4-28 | [2] |
| bis[O-(14-benzoylaconine-8-yl)]suberate | Dimeric C8-ester | HCT-15 (Colon Cancer) | 4-28 | [2] |
Key SAR Observations from Aconitine Analogs:
-
C8-Position: The C8-acetyl group is crucial for toxicity. Its hydrolysis to a hydroxyl group (as in benzoylaconine) significantly reduces toxicity while often retaining or enhancing anti-inflammatory activity.[3][4] Esterification at C8 with long-chain fatty acids or dicarboxylic acids can lead to potent anticancer compounds.[2][5]
-
C14-Position: The C14-benzoyl group is also a key contributor to toxicity.[6] Modification or removal of this group can modulate biological activity.
-
N-Ethyl Group: The N-ethyl group can be modified to alter the polarity and pharmacological properties of the molecule. N-deethylation followed by acylation can lead to derivatives with altered activity profiles.
Experimental Protocols
The following are generalized protocols for the semi-synthesis of this compound derivatives based on established methods for other aconitine alkaloids. Researchers should optimize these protocols for the specific substrate and desired product.
Protocol 1: Selective C8-Deacetylation of this compound
Objective: To selectively hydrolyze the C8-acetyl group to yield C8-hydroxyl-13-dehydroxyindaconitine (a benzoyl-13-dehydroxyindaconine analog).
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Methanol (B129727) (MeOH)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add a solution of NaOH or KOH (1.1 equivalents) in water to the flask.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, neutralize the reaction mixture with a dilute solution of hydrochloric acid (HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired C8-deacetylated derivative.
Protocol 2: Esterification of C8-Hydroxyl-13-dehydroxyindaconitine
Objective: To introduce new ester functionalities at the C8 position.
Materials:
-
C8-hydroxyl-13-dehydroxyindaconitine (from Protocol 1)
-
Carboxylic acid or Acyl chloride of choice (1.5 equivalents)
-
Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) (1.5 equivalents) - if starting from a carboxylic acid
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Triethylamine (B128534) (TEA) or Pyridine (2 equivalents) - if starting from an acyl chloride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure (using a carboxylic acid and DCC):
-
Dissolve C8-hydroxyl-13-dehydroxyindaconitine (1 equivalent), the desired carboxylic acid (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: N-Deethylation and N-Acylation
Objective: To modify the N-ethyl group.
Materials:
-
This compound
-
Von Braun reagent (Cyanogen bromide - Caution: Highly Toxic ) or other N-dealkylation reagents.
-
Acyl chloride or anhydride (B1165640) of choice
-
Base (e.g., Triethylamine)
-
Appropriate solvents (e.g., Chloroform, DCM)
Procedure (Conceptual - Requires specialized handling):
-
N-Deethylation (e.g., using Von Braun reaction): This reaction is hazardous and should be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions. The reaction of this compound with cyanogen (B1215507) bromide would yield an N-cyano-N-deethyl derivative, which can then be hydrolyzed to the secondary amine.
-
N-Acylation: The resulting N-deethyl-13-dehydroxyindaconitine can be acylated using a variety of acylating agents (acyl chlorides, anhydrides) in the presence of a base like triethylamine to yield the desired N-acyl derivatives.
Mandatory Visualizations
Synthetic Workflow Diagram
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemisynthesis and antiproliferative properties of mono-[O-(14-benzoylaconine-8-yl)]esters and bis-[O-(14-benzoylaconine-8-yl)]esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Experimental Design for 13-Dehydroxyindaconitine Studies in Rodents
Introduction
13-Dehydroxyindaconitine is a C20-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera.[1][2] These alkaloids are known for their complex structures and significant pharmacological activities, which include analgesic, anti-inflammatory, and neurotropic effects.[1][3] Preliminary evidence suggests that this compound possesses antioxidant and anti-inflammatory properties by modulating inflammatory pathways and inhibiting the production of pro-inflammatory cytokines.[4] However, like many diterpenoid alkaloids, there is a potential for toxicity, particularly cardiotoxicity, which necessitates careful in vivo evaluation.[4]
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound in rodent models. The protocols outlined below cover acute toxicity, analgesic efficacy, anti-inflammatory activity, and potential cardiotoxicity, providing researchers with the necessary methodologies to assess its therapeutic potential and safety profile.
Logical Progression of In Vivo Studies
A systematic approach is crucial for evaluating a novel compound. The following workflow illustrates the logical progression from initial safety assessments to efficacy and long-term toxicity studies.
Caption: Logical workflow for in vivo studies of this compound.
Acute Oral Toxicity Study (LD50)
Objective: To determine the median lethal dose (LD50) of this compound and to identify signs of acute toxicity. This study is essential for establishing a safe dose range for subsequent efficacy studies.
Protocol:
-
Animal Model: Healthy, young adult Swiss albino mice (6-8 weeks old, 20-25g) of both sexes.
-
Acclimatization: Animals are acclimatized for at least 7 days, housed in standard conditions with free access to food and water.
-
Grouping: Five groups of 10 animals each (5 male, 5 female). One group serves as the control (vehicle), and the other four receive graded doses of the compound.
-
Dose Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage. Doses are selected based on a preliminary range-finding study.
-
Observation: Animals are observed continuously for the first 4 hours post-administration and then periodically for 14 days. Observations include changes in skin, fur, eyes, motor activity, behavior, and signs of tremors, convulsions, or salivation.
-
Data Collection: Mortality is recorded for each group over the 14-day period. Body weight is recorded at day 0, 7, and 14.
-
Analysis: The LD50 is calculated using a recognized statistical method, such as Probit analysis.
Data Presentation:
| Dose (mg/kg) | No. of Animals | No. of Deaths | % Mortality | Signs of Toxicity Observed |
| Vehicle | 10 | 0 | 0 | None |
| 10 | 10 | 1 | 10 | Sedation |
| 20 | 10 | 3 | 30 | Sedation, Ataxia |
| 40 | 10 | 6 | 60 | Ataxia, Tremors |
| 80 | 10 | 9 | 90 | Convulsions, Lethargy |
Analgesic Activity Assessment
The analgesic properties of a compound can be assessed using models that evaluate responses to thermal, chemical, or inflammatory pain stimuli.
Hot Plate Test (Thermal Nociception)
Objective: To evaluate the central analgesic activity of this compound.
Protocol:
-
Animal Model: Swiss albino mice (20-25g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Procedure:
-
Animals are placed on the hot plate, and the time taken to show nociceptive responses (e.g., paw licking, jumping) is recorded as the reaction time or latency.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
The basal reaction time is recorded for each mouse before treatment.
-
Animals are divided into groups: Vehicle control, Positive control (e.g., Morphine, 10 mg/kg), and this compound test groups (e.g., 5, 10, 20 mg/kg, p.o.).
-
Reaction times are measured at 30, 60, 90, and 120 minutes post-administration.[5]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Reaction Time (seconds) at Time (min) |
| 0 | ||
| Vehicle Control | - | 7.2 ± 0.5 |
| Morphine | 10 | 7.3 ± 0.4 |
| 13-Dehydroxy... | 5 | 7.1 ± 0.5 |
| 13-Dehydroxy... | 10 | 7.4 ± 0.6 |
| 13-Dehydroxy... | 20 | 7.2 ± 0.5 |
| *p < 0.05 compared to vehicle control |
Acetic Acid-Induced Writhing Test (Visceral Nociception)
Objective: To evaluate the peripheral analgesic activity of the compound. This test is sensitive for detecting the effects of non-steroidal anti-inflammatory drugs (NSAIDs).[6]
Protocol:
-
Animal Model: Swiss albino mice (20-25g).
-
Procedure:
-
Animals are pre-treated with vehicle, a positive control (e.g., Aspirin, 200 mg/kg), or this compound.[5]
-
After 60 minutes, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally to induce writhing (a characteristic stretching behavior).[5]
-
Immediately after injection, each mouse is placed in an observation chamber, and the number of writhes is counted for 20 minutes.[6]
-
The percentage inhibition of writhing is calculated for each group compared to the control.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 45.6 ± 3.1 | - |
| Aspirin | 200 | 15.2 ± 1.8 | 66.7% |
| 13-Dehydroxy... | 5 | 32.4 ± 2.5 | 28.9% |
| 13-Dehydroxy... | 10 | 23.1 ± 2.1 | 49.3% |
| 13-Dehydroxy... | 20 | 16.5 ± 1.9 | 63.8% |
| *p < 0.05 compared to vehicle control |
Anti-inflammatory Activity Assessment
Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.
Protocol:
-
Animal Model: Wistar rats (150-200g).
-
Procedure:
-
The initial volume of the left hind paw of each rat is measured using a plethysmometer.
-
Animals are grouped and treated orally with vehicle, a positive control (e.g., Indomethacin, 10 mg/kg), or this compound.
-
One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the left hind paw to induce inflammation.[7]
-
Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL ± SEM) at Hour 3 | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| 13-Dehydroxy... | 10 | 0.61 ± 0.06 | 28.2% |
| 13-Dehydroxy... | 20 | 0.45 ± 0.05 | 47.1% |
| 13-Dehydroxy... | 40 | 0.35 ± 0.04 | 58.8% |
| *p < 0.05 compared to vehicle control |
Potential Anti-inflammatory Signaling Pathway
This compound may exert its anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK, which lead to a downstream reduction in pro-inflammatory mediators.[4][8][9]
Caption: Plausible anti-inflammatory signaling pathway inhibited by the compound.
Cardiotoxicity Assessment
Given that cardiotoxicity is a known risk for some diterpenoid alkaloids, an early assessment is critical.[4]
Protocol:
-
Animal Model: Sprague-Dawley rats (250-300g).
-
Procedure:
-
Rats are anesthetized (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Subcutaneous needle electrodes are placed for a standard Lead II electrocardiogram (ECG) recording.
-
A baseline ECG is recorded for 15 minutes.
-
Animals are administered a single intravenous (i.v.) or intraperitoneal (i.p.) dose of vehicle, a positive control (e.g., doxorubicin), or this compound at therapeutically relevant and higher doses.[10][11]
-
ECG is continuously monitored for at least 2 hours post-administration.
-
Key parameters are analyzed: Heart Rate (HR), PR interval, QRS duration, and QT interval (corrected for heart rate, QTc).
-
Arrhythmias or significant morphological changes in the ECG waveform are noted.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Heart Rate (bpm) | PR Interval (ms) | QRS Duration (ms) | QTc Interval (ms) |
| Vehicle Control | - | 350 ± 15 | 55 ± 3 | 20 ± 1.5 | 155 ± 8 |
| 13-Dehydroxy... | 20 | 345 ± 18 | 56 ± 4 | 21 ± 1.2 | 158 ± 9 |
| 13-Dehydroxy... | 40 | 310 ± 20 | 65 ± 5 | 25 ± 2.0 | 180 ± 11 |
| 13-Dehydroxy... | 80 | 250 ± 25 | 80 ± 7 | 32 ± 2.5 | 210 ± 15 |
| *p < 0.05 compared to vehicle control, indicating potential cardiotoxic effects at higher doses. |
Repeated-Dose Toxicity Study (13-Week)
Objective: To evaluate the potential adverse effects of this compound following prolonged administration. This study provides information on target organ toxicity and helps determine a No-Observed-Adverse-Effect Level (NOAEL).[12]
Protocol:
-
Animal Model: Sprague-Dawley rats (10/sex/group).[12]
-
Grouping and Dosing: Animals are divided into four groups: control (vehicle) and three dose levels of this compound (low, mid, high), administered daily by oral gavage for 13 weeks.
-
Observations:
-
Clinical Signs: Monitored daily.
-
Body Weight & Food Consumption: Recorded weekly.
-
Clinical Pathology: Blood samples are collected at termination for hematology and serum biochemistry analysis.[12]
-
Urinalysis: Performed prior to termination.
-
-
Necropsy and Histopathology:
-
At the end of the 13-week period, all animals are euthanized.
-
A full macroscopic examination is performed, and major organs are weighed.
-
A comprehensive set of tissues from the control and high-dose groups are preserved for microscopic histopathological examination.
-
Data Presentation Summary:
| Parameter | Low Dose | Mid Dose | High Dose | Observations |
| Body Weight Gain | No change | No change | ↓ | Dose-dependent decrease in body weight gain.[13] |
| Hematology | No change | No change | Minimal changes | Minor fluctuations, not clinically significant. |
| Serum Biochemistry | No change | ↑ ALT | ↑ ALT, AST | Increased liver enzymes suggest potential hepatotoxicity.[12] |
| Organ Weights | No change | No change | ↑ Liver Weight | Increased absolute and relative liver weights.[12] |
| Histopathology | No findings | No findings | Hepatocellular hypertrophy | Microscopic changes in the liver consistent with biochemical findings. |
| NOAEL | - | - | - | The NOAEL is determined as the highest dose at which no adverse effects were observed. |
References
- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 7. Evaluation of analgesic and anti-inflammatory activity of purine-2,6-dione-based TRPA1 antagonists with PDE4/7 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitigating Doxorubicin-Induced Cardiotoxicity through Quercetin Intervention: An Experimental Study in Rats [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Studies of the toxicological potential of capsinoids: VII. A 13-week toxicity study of dihydrocapsiate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity and carcinogenicity of riddelliine following 13 weeks of treatment to rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Formulation of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus.[1][2][3][4] Like other aconitine-type alkaloids, it possesses a complex polycyclic structure. Preliminary studies indicate that this compound exhibits notable antioxidant and anti-inflammatory properties, making it a compound of interest for further preclinical investigation.[5][6][7][8] However, its poor aqueous solubility presents a significant challenge for formulation development in preclinical research.
These application notes provide a comprehensive guide to the formulation of this compound for in vitro and in vivo preclinical studies. The protocols outlined below are based on established methods for formulating poorly soluble natural products, particularly other diterpenoid alkaloids.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for developing a stable and effective formulation. While experimental data for this compound is limited, the following table summarizes its known and predicted properties.
| Property | Value | Source/Method |
| Molecular Formula | C₃₄H₄₇NO₉ | [Vendor Data] |
| Molecular Weight | 613.74 g/mol | [Vendor Data] |
| Appearance | White to off-white powder | [General Knowledge] |
| Aqueous Solubility | Predicted to be low (<0.1 mg/mL) | [Inference from related compounds] |
| Predicted logP | 3.5 - 4.5 | [Computational Prediction] |
| Predicted pKa | 7.5 - 8.5 (basic) | [Computational Prediction for tertiary amine] |
Formulation Strategies for Preclinical Research
Given its predicted low aqueous solubility and lipophilic nature, several formulation strategies can be employed for preclinical studies of this compound. The choice of formulation will depend on the specific experimental requirements (e.g., route of administration, desired concentration, and toxicity considerations).
Solubilization for In Vitro Studies
For cell-based assays, it is crucial to prepare a stock solution of this compound that can be further diluted in aqueous cell culture media without precipitation.
Recommended Solvents for Stock Solutions:
| Solvent | Maximum Recommended Concentration | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | 10-20 mM | Common solvent for in vitro studies. Ensure final DMSO concentration in cell culture is non-toxic (typically ≤ 0.5%). |
| Ethanol | 5-10 mM | Can be used as an alternative to DMSO. Check for cellular toxicity at the final concentration. |
Formulations for In Vivo Studies
For animal studies, the formulation must be biocompatible and suitable for the chosen route of administration (e.g., oral, intravenous, intraperitoneal).
Table of Potential In Vivo Formulations:
| Formulation Type | Composition | Suitability |
| Aqueous Suspension | This compound, suspending agent (e.g., 0.5% carboxymethylcellulose), wetting agent (e.g., 0.1% Tween 80) in saline or water. | Oral (gavage) administration. |
| Co-solvent Solution | This compound in a mixture of a non-aqueous solvent and water (e.g., 10% DMSO, 40% PEG 400, 50% saline).[9][10] | Intravenous (IV) or intraperitoneal (IP) injection. Requires careful screening for toxicity of the co-solvents. |
| Lipid-based Formulation | This compound dissolved in a suitable oil (e.g., sesame oil, corn oil) with or without surfactants. | Subcutaneous (SC) or oral administration. Can enhance oral bioavailability. |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 6.14 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol for Preparation of an Intravenous Co-solvent Formulation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), injectable grade
-
Polyethylene glycol 400 (PEG 400), injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
-
Procedure:
-
Determine the desired final concentration of this compound in the formulation (e.g., 1 mg/mL).
-
In a sterile vial, dissolve the required amount of this compound in DMSO. Use the minimum amount of DMSO necessary for complete dissolution (e.g., 10% of the final volume).
-
Add PEG 400 to the vial (e.g., 40% of the final volume) and vortex until the solution is homogeneous.
-
Slowly add sterile saline to the vial while vortexing to reach the final desired volume.
-
Visually inspect the final formulation for any signs of precipitation.
-
This formulation should be prepared fresh before each experiment and should not be stored.
-
Visualization of Proposed Signaling Pathways and Experimental Workflow
Based on the known antioxidant and anti-inflammatory properties of related diterpenoid alkaloids, the following signaling pathways are proposed as potential mechanisms of action for this compound.
Caption: Proposed antioxidant signaling pathway of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for preclinical formulation.
Safety Precautions
Aconitine-type alkaloids are known to be highly toxic, particularly cardiotoxic and neurotoxic.[11] Although the toxicity profile of this compound has not been fully characterized, it should be handled with extreme caution. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All procedures should be performed in a well-ventilated area or a chemical fume hood.
Disclaimer
The information provided in these application notes is intended for guidance in a research setting only. The proposed formulations and protocols may require further optimization based on specific experimental conditions and the physicochemical properties of the particular batch of this compound being used. It is the responsibility of the researcher to ensure the safety and validity of their experimental procedures.
References
- 1. The C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ten years of advances in the chemistry and bioactivities of natural C19-diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Alkaloids of Aconitum laeve and their anti-inflammatory antioxidant and tyrosinase inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. acgpubs.org [acgpubs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of 13-Dehydroxyindaconitine extraction?
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 13-Dehydroxyindaconitine extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a naturally occurring diterpenoid alkaloid with the molecular formula C₃₄H₄₇NO₉.[1] It is primarily isolated from the roots of Aconitum kusnezoffii Reichb. and Aconitum sungpanense.[1][2] This compound is noted for its antioxidant properties.[1][3]
Q2: What are the general steps involved in the extraction of this compound?
A2: The typical extraction process involves:
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Plant Material Preparation: Collection, drying, and grinding of the Aconitum plant material (usually the roots) to a fine powder.
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Solvent Extraction: Extraction of the powdered material with a suitable organic solvent, such as methanol (B129727) or ethanol (B145695), to obtain a crude extract.[1]
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Purification: Isolation of this compound from the crude extract using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC).[1]
Q3: Which factors have the most significant impact on the yield of total alkaloid extraction from Aconitum species?
A3: For the extraction of total alkaloids from Aconitum, the most influential factors are typically extraction time, soaking time, and extraction temperature. Optimizing these parameters is crucial for maximizing the yield.
Q4: Can the extraction method significantly affect the final yield?
A4: Yes, the choice of extraction method is critical. Modern techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher efficiency and shorter extraction times compared to traditional methods like maceration or Soxhlet extraction. However, the optimal method can depend on the specific stability of this compound.
Troubleshooting Guide: Low Extraction Yield
Low yield is a common challenge in natural product extraction. This guide addresses specific issues that may be encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Sample Preparation: Insufficient grinding of the plant material reduces the surface area for solvent interaction. | Ensure the plant material is dried to a constant weight and finely powdered (e.g., 60 mesh) to increase solvent penetration.[1] |
| Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for solubilizing this compound. | Methanol or ethanol are commonly used for alkaloid extraction.[1] Consider using a hydroalcoholic solution (e.g., 70% methanol) as this can enhance the extraction of certain alkaloids.[1] | |
| Inefficient Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient. | Systematically optimize these parameters. For instance, in ultrasonic extraction, a duration of 30 minutes has been used for Aconitum alkaloids.[1] For maceration, a 24-hour period has been reported.[1] | |
| Good Crude Yield, but Low Final Product | Degradation of this compound: Diterpenoid alkaloids can be sensitive to heat and pH. Prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to degradation. | Employ low-temperature extraction methods. If using heat, ensure the temperature is carefully controlled. During solvent evaporation, use a rotary evaporator under reduced pressure to minimize thermal stress. Maintain a neutral or slightly acidic pH during extraction and purification unless optimized otherwise. |
| Inefficient Purification: The chromatographic method may not be effectively separating this compound from other compounds, leading to loss of product during fraction collection. | Optimize the purification protocol. This may involve using a multi-step approach, such as a combination of different chromatography techniques (e.g., silica (B1680970) gel followed by preparative HPLC). Use a sensitive detection method, such as UV detection at an appropriate wavelength (e.g., 235 nm for some aconitine-type alkaloids), to guide fraction collection.[4] | |
| Loss during Acid-Base Partitioning: Incomplete pH adjustment or insufficient mixing during the liquid-liquid extraction can lead to poor recovery of alkaloids. | Ensure the pH is accurately adjusted to the desired acidic (pH 1-2) and basic (pH 9-10) levels using a calibrated pH meter.[1][2] Ensure vigorous mixing during each extraction step to maximize the partitioning of the alkaloids into the appropriate phase. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and quantification of alkaloids from Aconitum kusnezoffii.
Protocol 1: Comprehensive Extraction of Total Alkaloids from Aconitum kusnezoffii
This protocol combines maceration, ultrasonic, and Soxhlet extraction for a comprehensive extraction of total alkaloids.
-
Sample Preparation: Air-dry and grind the roots of Aconitum kusnezoffii to a homogeneous powder (60 mesh). Further dry the powder in an oven at 60°C for 6 hours to a constant weight.[1]
-
Maceration: Mix 40 g of the powdered sample with 1000 mL of 70% methanol and let it macerate for 24 hours.[1]
-
Filtration: Filter the resulting solution.
-
Ultrasonic Extraction: Take the filtered residue and add 400 mL of 70% methanol. Perform ultrasonic extraction for 30 minutes.[1]
-
Soxhlet Extraction: Filter the solution from the ultrasonic step and subject the residue to Soxhlet extraction with 300 mL of 70% methanol for 2 hours.[1]
-
Concentration: Combine all three filtrates and recover the methanol using a rotary evaporator.
-
Acid-Base Partitioning:
-
Cool the concentrated extract at 4°C for 24 hours.
-
Add 250 mL of water to the extract at 25°C.
-
Adjust the pH of the solution to 1–2 with dilute hydrochloric acid.
-
Adjust the pH to 9–10 with ammonia (B1221849) water.
-
Extract the solution three times with an equal volume of dichloromethane (B109758). The combined dichloromethane phases contain the total alkaloids.[1][2]
-
Protocol 2: Quantification of Aconitine-type Alkaloids by HPLC
This protocol provides a general framework for the quantitative analysis of diester-diterpene type alkaloids.
-
Chromatographic System: Utilize an HPLC system with a C18 stationary phase column.[4]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and a buffer solution (e.g., acetic acid-triethylamine, pH 6.25) in a ratio of approximately 71:29.[4]
-
Detection: Set the detection wavelength to 235 nm for monitoring the alkaloids.[4]
-
Standard Preparation: Prepare stock solutions of reference standards for the alkaloids of interest in a suitable solvent (e.g., 70% methanol).
-
Sample Preparation: Filter the final extract through a 0.22-μm nylon membrane before injection into the HPLC system.[1]
-
Analysis: Inject the prepared sample and standards into the HPLC system and quantify the amount of this compound by comparing the peak area with the calibration curve generated from the reference standards.
Visualizations
Diterpenoid Alkaloid Biosynthesis Pathway
The following diagram illustrates the initial steps in the biosynthetic pathway of diterpenoid alkaloids in Aconitum species. This pathway begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through several enzymatic steps to form the atisine (B3415921) skeleton, a key intermediate in the formation of various aconitine-type alkaloids.
Caption: Biosynthetic pathway of diterpenoid alkaloids.
Troubleshooting Workflow for Low Extraction Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low extraction yield for this compound.
Caption: Troubleshooting workflow for low extraction yield.
References
Overcoming solubility issues of 13-Dehydroxyindaconitine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 13-Dehydroxyindaconitine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a naturally occurring diterpenoid alkaloid with potential antioxidant, anti-inflammatory, and anticancer properties.[1] Like many other alkaloids, it is a lipophilic molecule and exhibits poor solubility in water. This low aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo assays that require the compound to be in a dissolved state in a physiological buffer.
Q2: What is the expected aqueous solubility of this compound?
Q3: What are the initial recommended steps for dissolving this compound for an experiment?
A3: It is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[5] This stock solution can then be serially diluted into your aqueous experimental buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v for cell-based assays) to avoid solvent-induced toxicity or off-target effects.[6][7]
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. This occurs because the compound is no longer soluble when the solvent polarity dramatically increases. Please refer to the Troubleshooting Guide section for a step-by-step approach to resolving this issue.
Troubleshooting Guide: Precipitation Issues
Issue: Compound precipitates immediately upon dilution into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Localized High Concentration | Instead of adding the stock solution to the buffer, try adding the small volume of the stock solution to the side of the tube and then gently washing it down with the buffer while vortexing. This ensures rapid and even dispersion.[6] |
| Final Concentration Exceeds Solubility Limit | The desired final concentration may be too high for the aqueous buffer, even with a small amount of co-solvent. Try lowering the final concentration of this compound. |
| Buffer Incompatibility | High salt concentrations in the buffer can sometimes lead to "salting out" of the compound. If possible, try using a buffer with a lower ionic strength. |
Issue: The final solution is cloudy or shows a Tyndall effect.
| Possible Cause | Troubleshooting Step |
| Formation of Colloidal Suspension | The compound may not be fully dissolved but has formed a fine suspension of nanoparticles. While this may be acceptable for some assays, it can lead to inaccurate results in others. Consider using a solubility enhancer. |
| Incomplete Dissolution of Stock | Ensure that the initial stock solution in the organic solvent is completely clear and free of any particulates before dilution. Gentle warming or sonication of the stock solution might be necessary. |
Strategies for Enhancing Aqueous Solubility
For experiments requiring higher concentrations of this compound than achievable with a simple co-solvent approach, several solubility enhancement techniques can be employed.
pH Adjustment
Since this compound is an alkaloid, it is a basic compound. Adjusting the pH of the aqueous solution to be more acidic can increase its solubility by forming a more soluble salt.[][8]
Table 1: Hypothetical pH-Dependent Solubility of this compound
| pH | Expected Solubility (µg/mL) |
| 7.4 | < 1 |
| 6.0 | 10 - 20 |
| 5.0 | 50 - 100 |
| 4.0 | > 200 |
Note: This data is illustrative and should be experimentally determined.
Co-solvents
Using a higher percentage of a water-miscible organic solvent can increase solubility. However, the final concentration must be compatible with the experimental system.
Table 2: Common Co-solvents and Typical Final Concentrations for In Vitro Assays
| Co-solvent | Typical Final Concentration (v/v) |
| DMSO | < 0.5% |
| Ethanol | < 1% |
| Polyethylene Glycol 400 (PEG 400) | 1 - 5% |
| Propylene Glycol | 1 - 5% |
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, thereby increasing their apparent solubility in aqueous solutions.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.
Table 3: Hypothetical Solubility Enhancement with HP-β-Cyclodextrin
| HP-β-CD Concentration (w/v) | Apparent Solubility of this compound (µg/mL) |
| 0% | < 1 |
| 1% | 25 - 50 |
| 5% | 150 - 250 |
| 10% | > 500 |
Note: This data is illustrative and should be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder (MW: 613.74 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Weigh out 6.14 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization using pH Adjustment
-
Materials: 10 mM stock solution of this compound in DMSO, experimental buffer (e.g., PBS), 1 M HCl, 1 M NaOH, pH meter.
-
Procedure:
-
Start with your experimental buffer at the desired volume.
-
Slowly add small increments of 1 M HCl to lower the pH to the target value (e.g., pH 5.0). Monitor the pH continuously.
-
Once the desired pH is reached and stable, add the required volume of the this compound DMSO stock solution dropwise while vortexing to achieve the final concentration.
-
Check the pH again and adjust if necessary.
-
Visually inspect for any signs of precipitation.
-
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials: this compound powder, HP-β-CD, deionized water, magnetic stirrer, and stir bar.
-
Procedure (Kneading Method):
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10% w/v in deionized water).
-
In a glass mortar, place the required amount of this compound powder.
-
Slowly add the HP-β-CD solution to the powder while triturating with a pestle to form a paste.
-
Continue kneading for 30-60 minutes.
-
The resulting paste can be dried and then reconstituted with the experimental buffer, or the paste can be slowly diluted with the buffer to the final volume.
-
Filter the final solution through a 0.22 µm filter to remove any undissolved particles.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. Molecular Signaling Pathways Behind the Biological Effects of Salvia Species Diterpenes in Neuropharmacology and Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
Troubleshooting peak tailing in 13-Dehydroxyindaconitine HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 13-Dehydroxyindaconitine, with a focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a "tail" that extends from the apex towards the end of the chromatogram.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. For quantitative analysis of this compound, peak tailing is problematic as it can lead to:
-
Reduced Resolution: Tailing peaks may overlap with adjacent peaks, making accurate quantification challenging.[1]
-
Inaccurate Integration: The asymmetrical shape can cause errors in peak area calculation, impacting the accuracy of quantitative results.[1]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).[1]
This compound is a diterpenoid alkaloid, and its basic nature makes it particularly susceptible to peak tailing due to interactions within the HPLC system.[1][2]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1] Key factors include:
-
Silanol (B1196071) Interactions: Silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[3] At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated form of the basic this compound. This secondary retention mechanism is a major cause of peak tailing.[1][4]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both the ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.[5]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion, including tailing.[1]
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shape.[1]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[5]
Q3: What is an acceptable peak tailing factor?
A3: The tailing factor (Tf), also known as the asymmetry factor (As), is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. In general, a tailing factor between 0.9 and 1.2 is considered good. For many applications, a tailing factor up to 1.5 may be acceptable.[4] However, for high-precision quantitative methods, a value as close to 1.0 as possible is desired.[1]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your method, it's crucial to identify the potential cause of the peak tailing.
Caption: Initial diagnosis workflow for peak tailing.
Step 2: Addressing Chemical Interactions
Secondary chemical interactions are the most frequent cause of peak tailing for basic compounds like this compound.
Caption: Mitigating secondary interactions causing peak tailing.
Troubleshooting Actions for Chemical Interactions:
| Problem | Recommended Solution |
| Silanol Interactions | 1. Adjust Mobile Phase pH: For basic compounds like this compound, increasing the pH of the mobile phase (e.g., to pH 10 with ammonium (B1175870) bicarbonate) can suppress the ionization of residual silanol groups, thereby reducing secondary interactions.[6] 2. Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.[7] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a single ionic form of the analyte. |
| Sample Solvent Mismatch | The sample should ideally be dissolved in the initial mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion. If necessary, reduce the injection volume. |
| Column Choice | Use a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica (B1680970) surface to minimize the number of accessible free silanol groups.[3] |
Step 3: Investigating System and Method Parameters
If adjusting the mobile phase and column chemistry does not resolve the issue, consider other system and method parameters.
Troubleshooting Actions for System and Method Parameters:
| Parameter | Potential Cause of Tailing | Recommended Action |
| Sample Concentration | Column Overload: Injecting too much analyte can saturate the column, leading to peak broadening and tailing.[1] | Reduce the sample concentration by diluting the sample (e.g., by a factor of 10) and re-inject. If the peak shape improves, column overload was the likely cause. |
| Extra-Column Volume | Long or wide-bore tubing between the injector, column, and detector can cause band broadening. | Minimize tubing length and use a smaller internal diameter (e.g., 0.12 mm). Ensure all fittings are properly connected to avoid dead volume. |
| Column Health | Contamination or Void: A blocked frit or a void at the head of the column can distort peak shape. | 1. Flush the Column: Reverse flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. 3. Replace the Column: If flushing does not improve performance, the column may need to be replaced. |
| Flow Rate | A flow rate that is too high or too low for the column dimensions and particle size can affect peak shape. | Ensure the flow rate is optimized for your column. Consult the column manufacturer's guidelines. |
Example Experimental Protocol for this compound Analysis
The following is a representative HPLC method for the analysis of Aconitum alkaloids, which can be adapted for this compound.
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: AcetonitrileB: Ammonium bicarbonate buffer (e.g., 10 mM, pH adjusted to 10.0 with ammonia)[6] |
| Gradient Elution | A typical gradient might start with a lower concentration of acetonitrile, increasing over time to elute the alkaloids. For example: 0-20 min, 20-40% A; 20-30 min, 40-60% A. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition. |
References
- 1. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Chromatographic Separations for 13-Dehydroxyindaconitine: A Technical Guide
Shanghái, China - Researchers, scientists, and professionals in drug development now have access to a comprehensive technical support center designed to streamline the chromatographic analysis of 13-Dehydroxyindaconitine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mobile phase optimization and overall experimental execution.
This compound is a naturally occurring alkaloid with recognized antioxidant properties. Accurate and efficient chromatographic separation is crucial for its identification, quantification, and further research into its therapeutic potential. This guide offers practical solutions and in-depth experimental protocols to enhance separation efficiency and ensure reliable results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the chromatography of this compound, offering step-by-step solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Secondary interactions with residual silanols on the column. - Column overload. | - Adjust the mobile phase pH with an acidic modifier like formic acid (0.1%) to ensure the analyte is in a single ionic form.[1][2][3] - Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase to block active silanol (B1196071) sites. - Reduce the sample concentration or injection volume. |
| Inadequate Resolution Between Peaks | - Mobile phase composition is not optimal. - Inappropriate column chemistry. - Gradient slope is too steep. | - Optimize the organic modifier (acetonitrile or methanol) percentage. Acetonitrile (B52724) often provides better resolution for aconitine-type alkaloids.[1] - Experiment with different C18 columns from various manufacturers as selectivity can vary. - Flatten the gradient over the elution range of the target analyte to improve separation. |
| Fluctuating Retention Times | - Inconsistent mobile phase preparation. - Unstable column temperature. - Pump malfunction or leaks. | - Ensure accurate and consistent preparation of the mobile phase, including the concentration of additives. - Use a column oven to maintain a constant temperature (e.g., 30°C or 40°C).[2][3] - Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate. |
| Low Signal Intensity or Sensitivity | - Suboptimal detection wavelength. - Analyte degradation. - Inefficient ionization in mass spectrometry. | - Determine the UV maximum absorbance for this compound (typically around 238-240 nm for related alkaloids).[4] - Prepare fresh samples and standards to avoid degradation. - For LC-MS, optimize the mobile phase for efficient ionization. Acidic modifiers like formic acid in the positive ion mode are commonly used.[1][5] |
| High Backpressure | - Blockage in the column or system. - Particulate matter from the sample. - Mobile phase precipitation. | - Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column. - If pressure is still high, reverse-flush the column (if permitted by the manufacturer). |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for optimizing the separation of this compound?
A1: A common starting point for aconitine (B1665448) alkaloids is a gradient elution using a C18 column with a mobile phase consisting of acetonitrile (Solvent B) and water (Solvent A), both containing an acidic modifier. A typical modifier is 0.1% formic acid to improve peak shape and aid in mass spectrometry detection.[1][3] A starting gradient could be 10-15% acetonitrile, ramping up to 80-95% over 15-20 minutes.
Q2: Should I use acetonitrile or methanol (B129727) as the organic modifier?
A2: Acetonitrile is often preferred for the analysis of aconitine alkaloids as it typically provides higher signal-to-noise ratios and better resolution compared to methanol.[1] However, methanol can offer different selectivity and may be useful in optimizing separations of complex mixtures.
Q3: What type of column is most suitable for this compound analysis?
A3: A reversed-phase C18 column is the most commonly used stationary phase for the separation of aconitine alkaloids.[1][2][3] Columns with particle sizes of 5 µm are standard for HPLC, while smaller particles (e.g., 1.7 µm or 3 µm) are used in UHPLC for faster and more efficient separations.[3]
Q4: How can I improve the ionization of this compound for LC-MS analysis?
A4: For positive ion mode electrospray ionization (ESI-MS), the addition of an acid to the mobile phase is crucial. Formic acid at a concentration of 0.1% is widely used as it protonates the analyte, leading to a strong [M+H]⁺ signal.[1][3][5] Ammonium (B1175870) formate (B1220265) or ammonium bicarbonate buffers can also be employed, particularly when pH control is critical for separation.[2]
Q5: What are the key parameters to consider during method development?
A5: The critical parameters to optimize include the choice of organic solvent (acetonitrile vs. methanol), the type and concentration of the mobile phase additive (e.g., formic acid, ammonium formate), the gradient profile, column temperature, and flow rate. A systematic approach, such as evaluating one parameter at a time or using design of experiments (DoE), can lead to a robust and optimized method.
Experimental Protocols
General HPLC Method for Aconitine Alkaloids
This protocol is a generalized starting point based on methods for related compounds and should be optimized for this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 15% B
-
5-20 min: 15-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B (hold)
-
30.1-35 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 238 nm or Mass Spectrometry (Positive Ion Mode)
-
Injection Volume: 10 µL
Visualizing the Workflow
A logical workflow is essential for systematic mobile phase optimization. The following diagram illustrates a typical process.
Caption: Workflow for Mobile Phase Optimization in HPLC.
This technical support center provides a foundational resource for researchers. For more specific applications, further optimization based on the principles outlined here will be necessary.
References
- 1. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Preventing degradation of 13-Dehydroxyindaconitine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 13-Dehydroxyindaconitine during storage. The information is presented through troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] Like other aconitine-type alkaloids, its complex structure, which includes ester functional groups, makes it susceptible to degradation. Maintaining the stability of this compound is crucial for accurate experimental results, ensuring its therapeutic efficacy and minimizing potential toxicity that may arise from degradation products.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the structure of this compound and the known degradation of similar aconitine (B1665448) alkaloids, the primary degradation pathways are hydrolysis and oxidation.[1] Hydrolysis typically involves the cleavage of the ester bonds, which is a common degradation route for aconitine-type alkaloids.[2] Oxidation of the tertiary amine or other susceptible functional groups can also occur.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound at -20°C for long-term storage.[3] The container should be tightly sealed to protect it from moisture and air. For solutions, it is advisable to use them fresh or store them at low temperatures for a short period, protected from light.
Q4: How can I monitor the degradation of this compound?
A4: The degradation of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector.[4][5] These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active substance.
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the chromatogram of my this compound sample.
-
Potential Cause: This could indicate the presence of degradation products.
-
Troubleshooting Steps:
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Verify Storage Conditions: Ensure the compound has been stored under the recommended conditions (cool, dark, dry).
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Analyze a Fresh Sample: If possible, analyze a freshly prepared sample from a new batch of the compound to see if the extra peaks are still present.
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Perform Forced Degradation: To tentatively identify the degradation products, you can perform forced degradation studies (see Experimental Protocols section) and compare the chromatograms.
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Use Mass Spectrometry: If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification.[6][7]
-
Issue 2: The concentration of my this compound stock solution is lower than expected.
-
Potential Cause: The compound may have degraded in solution.
-
Troubleshooting Steps:
-
Check Solvent and pH: The stability of alkaloids can be pH-dependent. Ensure the solvent used is appropriate and consider if the pH of the solution is contributing to degradation.
-
Protect from Light: Store stock solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.
-
Limit Freeze-Thaw Cycles: If the stock solution is frozen, avoid repeated freeze-thaw cycles which can accelerate degradation. Aliquot the stock solution into smaller volumes for single use.
-
Prepare Fresh Solutions: It is always best practice to prepare solutions fresh before each experiment.
-
Data Presentation
The following table can be used to summarize quantitative data from forced degradation studies of this compound. This will help in understanding the stability profile of the compound under various stress conditions.
| Stress Condition | Duration | Temperature (°C) | Concentration of Stressor | % Degradation of this compound | Major Degradation Products (Peak Area %) |
| Acidic Hydrolysis | |||||
| 0.1 M HCl | 24h | 60 | 0.1 M | ||
| Basic Hydrolysis | |||||
| 0.1 M NaOH | 8h | RT | 0.1 M | ||
| Oxidative Degradation | |||||
| 3% H₂O₂ | 24h | RT | 3% | ||
| Thermal Degradation | |||||
| Solid State | 48h | 80 | N/A | ||
| Photodegradation | |||||
| Solution (in Methanol) | 24h | RT | N/A |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[8][9][10]
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Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.
-
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours.
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Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 8 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
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Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.
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Photodegradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
-
Stability-Indicating HPLC Method
-
Objective: To separate and quantify this compound from its degradation products.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 10 mM ammonium (B1175870) bicarbonate, pH adjusted to 10).[5]
-
Detection: UV at 238 nm.[4]
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for unexpected chromatographic peaks.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijcrt.org [ijcrt.org]
- 10. scispace.com [scispace.com]
Technical Support Center: Purification of 13-Dehydroxyindaconitine Extracts
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting protocols for the removal of impurities from 13-Dehydroxyindaconitine extracts.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in crude this compound extracts?
A1: Crude extracts of this compound, typically isolated from plants of the Aconitum genus, contain a complex mixture of related diterpenoid alkaloids.[1][2][3][4] Common impurities include other structurally similar alkaloids such as aconitine, mesaconitine, and hypaconitine, which can be highly toxic.[5][6][7] Additionally, the extract may contain pigments, fatty acids, flavonoids, and other less polar compounds.[7]
Q2: What is a general strategy for the purification of this compound?
A2: A common strategy involves a multi-step process.[8][9] First, a preliminary crude extraction is performed using a suitable solvent. This is followed by an acid-base extraction to selectively isolate the alkaloids.[10] Finally, chromatographic techniques are employed for the separation and purification of the target compound, this compound, from other alkaloids and impurities.
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: Several chromatographic methods have proven effective for the separation of diterpenoid alkaloids. Silica (B1680970) gel column chromatography is a fundamental technique used to separate compounds based on polarity.[1] For higher resolution and efficiency, pH-zone-refining counter-current chromatography has been successfully used for the preparative separation of alkaloids from Aconitum species.[11] High-performance liquid chromatography (HPLC), particularly on an ODS (octadecylsilyl) column, can be employed for final purification to achieve high purity.[12]
Q4: How can I effectively remove the highly toxic diester-diterpenoid alkaloids?
A4: The toxicity of Aconitum extracts is often attributed to diester-diterpenoid alkaloids like aconitine.[5][6] Traditional processing methods often involve prolonged boiling or soaking, which can hydrolyze the ester groups and reduce toxicity.[6] Chromatographic separation, as mentioned in the previous answer, is the most precise method to separate these toxic alkaloids from this compound. The choice of solvent system and gradient is crucial for achieving good separation.
Q5: What are some common issues encountered during the purification process and how can I troubleshoot them?
A5: A common issue in liquid-liquid extraction is the formation of emulsions, which can be addressed by gentle swirling instead of vigorous shaking, or by adding brine to "salt out" the emulsion.[13] In chromatography, poor separation can occur due to an inappropriate solvent system, column overloading, or irreversible adsorption of the analyte. Optimizing the mobile phase composition and sample load is key. If the target compound is not eluting, a stronger solvent should be used. For issues with compound identification, techniques like UPLC-ESI-MS can be used for accurate determination of the alkaloids present in the fractions.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Emulsion formation during liquid-liquid extraction | High concentration of surfactant-like compounds (e.g., fats, phospholipids) in the extract. | Gently swirl the separatory funnel instead of shaking. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Centrifuge the mixture to break the emulsion.[13] |
| Poor separation in column chromatography | Inappropriate solvent system (mobile phase). | Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation before running the column. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Irreversible adsorption of the compound to the stationary phase. | For alkaloids, adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can improve elution and peak shape. | |
| Low yield of this compound | Incomplete extraction from the plant material. | Ensure the plant material is finely ground to maximize surface area for extraction. Optimize the extraction solvent and duration. |
| Degradation of the target compound. | Diterpenoid alkaloids can be sensitive to heat and pH. Avoid high temperatures and extreme pH conditions during the purification process. | |
| Loss of compound during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. | |
| Co-elution of impurities | Structurally very similar alkaloids. | Employ a more efficient chromatographic technique like pH-zone-refining counter-current chromatography or preparative HPLC with a high-resolution column.[11][12] |
| Difficulty identifying fractions containing the target compound | Lack of a reference standard. | Use analytical techniques such as TLC with a specific staining reagent for alkaloids, or more advanced methods like UPLC-ESI-MS for identification.[5] |
Experimental Protocols
General Extraction of Total Alkaloids from Aconitum Species
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Preparation of Plant Material: Air-dry the roots or aerial parts of the Aconitum plant and grind them into a fine powder.
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Extraction: Macerate the powdered plant material in an appropriate organic solvent (e.g., methanol (B129727) or ethanol) at room temperature for an extended period or use a Soxhlet extractor for more efficient extraction.[8][9]
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction:
-
Dissolve the crude extract in a dilute acidic solution (e.g., 2% HCl) and filter to remove non-alkaloidal components.
-
Basify the acidic aqueous solution with a base (e.g., ammonia) to a pH of around 9-10.
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Extract the liberated alkaloids with an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane).
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Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it to yield the total alkaloid fraction.
-
Purification by Silica Gel Column Chromatography
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Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol, starting with a low concentration of methanol and gradually increasing it.[1]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Analysis: Combine the fractions containing the compound of interest (as determined by TLC) and concentrate them. Analyze the purity using HPLC or UPLC-MS.[5]
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting guide for common purification issues.
References
- 1. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, identification, and activity evaluation of diterpenoid alkaloids from Aconitum sinomontanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diterpenoid Alkaloids from Aconitum soongaricum var. pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three New C19-Diterpenoid Alkaloids from Aconitum novoluridum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Large-scale purification of 13-dehydroxybaccatin III and 10-deacetylpaclitaxel, semi-synthetic precursors of paclitaxel, from cell cultures of Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 13-Dehydroxyindaconitine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 13-Dehydroxyindaconitine.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Q1: I am observing low and inconsistent signal intensity for this compound in my biological samples (e.g., plasma, urine) compared to my standards in neat solvent. What is the likely cause?
A: This is a classic sign of ion suppression , a common matrix effect.[1] Endogenous components from your biological matrix, such as phospholipids (B1166683), salts, and metabolites, are likely co-eluting with this compound and competing for ionization in the MS source.[2] This interference reduces the number of this compound ions that reach the detector, leading to a suppressed and variable signal, which can negatively impact the accuracy, precision, and sensitivity of your assay.[3][4]
Q2: How can I confirm that matrix effects are the cause of my analytical issues?
A: You can perform a post-extraction spike experiment to quantitatively assess the presence and severity of matrix effects.[5][6] This involves comparing the peak area of this compound in a clean (neat) solution to its peak area when spiked into an extracted blank matrix sample. A significant difference in the signal response between the two samples indicates the presence of matrix effects.[4] Another qualitative method is post-column infusion , where a constant flow of this compound is introduced into the mass spectrometer after the analytical column.[5] Injection of a blank matrix extract will show a dip in the baseline signal at the retention time of interfering components, indicating regions of ion suppression.[4]
Q3: My data shows significant variability between different lots of blank matrix. How do I address this?
A: Variability between different matrix lots is a strong indicator of relative matrix effects.[6] To address this, it is crucial to evaluate the matrix effect across multiple sources of blank matrix (at least 6 different lots are recommended). If significant variability is observed, the following strategies can be employed:
-
More Rigorous Sample Cleanup: Implement a more effective sample preparation technique to remove the interfering components that vary between lots.
-
Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective tool to compensate for such variability, as it will be affected by the matrix in the same way as the analyte.[7][8]
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Matrix-Matched Calibrators and QCs: If a SIL-IS is not available, preparing calibration curves and quality control samples in a pooled batch of the matrix that is representative of the study samples can help to normalize the results.[4]
Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?
A: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting this compound.[1][9] Here are some common techniques, from simplest to most effective:
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and other major sources of matrix effects.[2][4]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning this compound into an organic solvent, leaving many polar interferences behind.[2] Optimizing the pH and solvent polarity is key for good recovery.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing matrix effects.[4] For an alkaloid like this compound, a mixed-mode cation-exchange SPE cartridge can be highly selective, removing phospholipids and other interferences while retaining the basic analyte.[10]
Q5: Can I overcome matrix effects by optimizing my LC method?
A: Yes, chromatographic optimization is a powerful tool to separate this compound from co-eluting matrix components.[1][5] Consider the following:
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Column Chemistry: Use a column that provides good retention and selectivity for alkaloids. A C18 column is a common starting point, but other phases like phenyl-hexyl or pentafluorophenyl (PFP) might offer different selectivity and move the analyte away from interferences.[11][12]
-
Gradient Optimization: A shallower gradient can improve the resolution between this compound and closely eluting matrix components.
-
Flow Rate: Adjusting the flow rate can also impact chromatographic separation.
-
Divert Valve: Using a divert valve to send the early and late eluting, unretained, and highly retained matrix components to waste instead of the MS source can significantly reduce contamination and matrix effects.[13]
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS?
A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][4] This can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[5] Both phenomena can compromise the accuracy and precision of quantitative methods.[9]
Q2: What are the primary sources of matrix effects in bioanalysis?
A: In biological matrices like plasma, serum, or urine, the main culprits are phospholipids from cell membranes, salts, endogenous metabolites, and proteins.[2][8] These components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.
Q3: Is it possible to completely eliminate matrix effects?
A: While complete elimination is often not possible, matrix effects can be significantly reduced and compensated for.[5] A combination of efficient sample preparation, optimized chromatography, and the use of an appropriate internal standard is the most effective strategy.[9][14]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A: A SIL-IS is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H, ¹⁵N). It is considered the "gold standard" for quantitative LC-MS/MS because it has nearly identical chemical and physical properties to the analyte.[7][8] This means it co-elutes with the analyte and experiences the same degree of matrix-induced ion suppression or enhancement. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of significant matrix effects.[8]
Q5: If I don't have a SIL-IS for this compound, what are my options?
A: If a SIL-IS is not available, the following approaches can be used:
-
Structural Analog Internal Standard: A compound that is structurally similar to this compound and has similar chromatographic and ionization behavior can be used. However, it may not perfectly mimic the analyte's behavior in the presence of matrix effects.[4]
-
Matrix-Matched Calibration: This involves preparing your calibration standards in the same biological matrix as your unknown samples.[4][7] This helps to ensure that the standards and samples are affected by the matrix in a similar way, thus compensating for consistent matrix effects.
Experimental Protocols & Data Presentation
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Blank Matrix Extract): Extract a blank matrix sample (confirmed to be free of this compound) using your established sample preparation protocol.
-
Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with this compound to achieve the same final concentration as Set A.
-
-
Analysis: Analyze multiple replicates (n=3-6) of Set A and Set C by LC-MS/MS.
-
Calculation: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| < 85% | Significant Ion Suppression |
| 85% - 115% | Acceptable/No Significant Matrix Effect |
| > 115% | Significant Ion Enhancement |
Protocol 2: Evaluation of Sample Preparation Techniques
Objective: To compare the effectiveness of different sample preparation methods in reducing matrix effects.
Methodology:
-
Sample Sets: For each sample preparation technique to be evaluated (e.g., PPT, LLE, SPE), perform the post-extraction spike experiment as described in Protocol 1.
-
Analysis: Analyze the resulting samples by LC-MS/MS.
Data Presentation:
| Sample Preparation Method | Mean Peak Area (Neat Standard) | Mean Peak Area (Post-Spiked Matrix) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 500,000 | 200,000 | 40% |
| Liquid-Liquid Extraction (LLE) | 500,000 | 400,000 | 80% |
| Solid-Phase Extraction (SPE) | 500,000 | 480,000 | 96% |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of aconitine in body fluids by LC-MS-MS - ProQuest [proquest.com]
- 11. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 12. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. researchgate.net [researchgate.net]
Improving the resolution of 13-Dehydroxyindaconitine from its isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 13-Dehydroxyindaconitine from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I might encounter?
A1: this compound is a complex diterpenoid alkaloid. Due to its multiple chiral centers, you are likely to encounter diastereomers and epimers. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. The specific isomers present will depend on the natural source and the extraction and purification methods used.
Q2: Why is it challenging to separate this compound from its isomers?
A2: The isomers of this compound often have very similar physicochemical properties, such as polarity, solubility, and molecular weight. This makes their separation by standard chromatographic techniques difficult, as they tend to co-elute. Achieving good resolution typically requires specialized techniques that can differentiate between the subtle stereochemical differences of the isomers.
Q3: What is the most effective chromatographic technique for separating these isomers?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the separation of stereoisomers. Specifically, using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers or epimers allows for their differential retention and, therefore, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown great success in resolving various alkaloid isomers.
Q4: I am not getting any separation between my isomeric peaks. What should I do first?
A4: If you are observing complete co-elution, the first step is to ensure you are using a chiral stationary phase. If you are already using a CSP, the initial mobile phase composition may not be suitable. A systematic screening of different mobile phases is recommended. Start with a non-polar mobile phase (normal-phase chromatography) and a polar organic mobile phase. If separation is still not achieved, a reversed-phase approach can be attempted.
Q5: How can I improve the resolution between closely eluting isomeric peaks?
A5: To improve the resolution between closely eluting peaks, you can systematically adjust several chromatographic parameters:
-
Mobile Phase Composition: Fine-tune the ratio of the solvents in your mobile phase. Small changes in the percentage of the polar modifier (e.g., alcohol) in a normal-phase system can significantly impact selectivity.
-
Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the chiral stationary phase, often leading to better resolution.
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature should be explored, as the effect can be unpredictable.
-
Additive: For basic compounds like alkaloids, adding a small amount of a basic or acidic modifier to the mobile phase can improve peak shape and resolution by minimizing secondary interactions with the silica (B1680970) support.
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Overlap
Symptoms:
-
Broad, overlapping peaks for this compound and its isomers.
-
Resolution factor (Rs) is less than 1.5.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not have the right chiral selector for your specific isomers. Screen different types of CSPs (e.g., cellulose-based, amylose-based). |
| Suboptimal Mobile Phase | The mobile phase composition is not providing adequate selectivity. Systematically vary the mobile phase composition. For normal-phase, adjust the alcohol modifier concentration. For reversed-phase, modify the organic solvent percentage and pH. |
| High Flow Rate | The analytes are not spending enough time interacting with the CSP. Reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min). |
| Inappropriate Temperature | The column temperature is not optimal for chiral recognition. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak integration and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | The basic nitrogen atom in the alkaloid is interacting with acidic silanol groups on the silica support of the column. Add a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%). |
| Mobile Phase pH | The mobile phase pH is close to the pKa of this compound, leading to the presence of both ionized and non-ionized forms. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. |
| Column Overload | Injecting too high a concentration of the sample. Reduce the sample concentration or the injection volume. |
| Column Contamination or Degradation | The column performance has deteriorated over time. Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 3: Irreproducible Retention Times
Symptoms:
-
Retention times for the isomeric peaks shift between injections.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the mobile phase before injection. Increase the equilibration time between runs, especially when using a new mobile phase. |
| Mobile Phase Instability | The mobile phase composition is changing over time due to evaporation of a volatile component. Prepare fresh mobile phase daily and keep the solvent reservoir covered. |
| Temperature Fluctuations | The ambient temperature around the column is not stable. Use a column oven to maintain a constant temperature. |
| Pump Malfunction | The HPLC pump is not delivering a consistent flow rate. Check the pump for leaks and perform routine maintenance. |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development
This protocol outlines a starting point for developing an analytical method for the separation of this compound isomers.
1. Column Selection:
-
Primary Screening Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
2. Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Mobile Phase B: n-Hexane/Ethanol (85:15, v/v) with 0.1% DEA
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase D: Methanol/10 mM Ammonium Bicarbonate (pH 9.5) (70:30, v/v)
-
3. Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 235 nm
4. Optimization:
-
Based on the initial screening, select the mobile phase that shows the best initial separation or peak shape.
-
Fine-tune the mobile phase ratio to optimize resolution.
-
If resolution is still insufficient, evaluate the effect of flow rate and temperature.
Protocol 2: Preparative Chiral HPLC for Isomer Isolation
This protocol is for scaling up an analytical method to a preparative scale for the isolation of individual isomers.
1. Column Selection:
-
Use a preparative column with the same stationary phase as the optimized analytical method (e.g., Chiralpak® IA, 250 x 20 mm, 5 µm).
2. Method Scaling:
-
Flow Rate Calculation:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column ID / Analytical Column ID)²
-
Example: 1.0 mL/min × (20 mm / 4.6 mm)² ≈ 18.9 mL/min
-
-
Injection Volume:
-
Start with a small injection volume to confirm the separation.
-
Gradually increase the injection volume and sample concentration to maximize loading without sacrificing resolution.
-
3. Sample Preparation:
-
Dissolve the sample in the mobile phase at the highest possible concentration without causing precipitation.
-
Filter the sample through a 0.45 µm filter before injection.
4. Fraction Collection:
-
Collect fractions based on the elution times of the target isomers.
-
Analyze the collected fractions by analytical HPLC to determine their purity.
5. Post-Purification:
-
Combine the pure fractions of each isomer.
-
Evaporate the solvent under reduced pressure to obtain the isolated isomer.
Quantitative Data Summary
The following tables provide example data that can be used as a benchmark for a successful separation. Note that these are typical values for aconitine (B1665448) alkaloids and may need to be optimized for this compound.
Table 1: Influence of Mobile Phase on Resolution (Rs)
| Mobile Phase Composition (Normal Phase) | Isomer Pair 1 (Rs) | Isomer Pair 2 (Rs) |
| n-Hexane/Isopropanol (95:5) + 0.1% DEA | 1.2 | 1.4 |
| n-Hexane/Isopropanol (90:10) + 0.1% DEA | 1.8 | 2.1 |
| n-Hexane/Ethanol (90:10) + 0.1% DEA | 1.5 | 1.9 |
Table 2: Effect of Flow Rate and Temperature on Resolution (Rs)
| Flow Rate (mL/min) | Temperature (°C) | Isomer Pair 1 (Rs) |
| 1.0 | 25 | 1.8 |
| 0.5 | 25 | 2.2 |
| 1.0 | 15 | 2.0 |
Visualizations
Caption: Workflow for analytical method development and preparative scale-up.
Caption: Decision tree for troubleshooting poor resolution.
Enhancing the stability of 13-Dehydroxyindaconitine in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 13-Dehydroxyindaconitine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
A1: this compound is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] Its chemical structure includes ester functional groups (an acetate (B1210297) and a benzoate (B1203000) group), which are susceptible to hydrolysis in aqueous environments like cell culture media. This degradation can lead to a loss of the compound's biological activity, resulting in poor reproducibility and inaccurate experimental outcomes.
Q2: What are the primary causes of this compound degradation in cell culture media?
A2: The primary cause of degradation is likely the hydrolysis of its ester bonds. This can be catalyzed by:
-
Enzymes: Esterases present in serum (e.g., fetal bovine serum, FBS) added to the culture medium can enzymatically cleave the ester linkages.
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can contribute to gradual, non-enzymatic hydrolysis of the ester groups.
-
Temperature: Incubation at 37°C, the standard temperature for cell culture, accelerates the rate of both enzymatic and non-enzymatic hydrolysis.
Q3: How can I determine the stability of this compound in my specific experimental setup?
A3: You should conduct a stability study by incubating this compound in your complete cell culture medium (including serum and other supplements) under your standard experimental conditions (37°C, 5% CO₂). Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the intact compound should be quantified using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Q4: What are the expected degradation products of this compound?
A4: The hydrolysis of the acetate and benzoate ester groups would result in the formation of the corresponding de-esterified derivatives, acetic acid, and benzoic acid. The primary degradation products would be the mono-deacylated and di-deacylated forms of the parent molecule.
Troubleshooting Guide
This guide addresses common issues related to the stability of this compound in cell culture experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent biological activity of this compound. | Significant degradation of the compound in the cell culture medium. | 1. Conduct a stability study: Quantify the concentration of this compound over the time course of your experiment. 2. Reduce serum concentration: If using serum, try reducing the percentage or using a serum-free medium if compatible with your cell line. 3. Use heat-inactivated serum: Heat inactivation can denature some esterase enzymes. 4. Prepare fresh solutions: Prepare stock solutions and dilute them into the media immediately before each experiment. Avoid repeated freeze-thaw cycles. 5. Replenish the compound: For longer incubation periods, consider replacing the medium with freshly prepared compound-containing medium at regular intervals. |
| High variability in results between experimental replicates. | Inconsistent degradation rates due to slight variations in experimental conditions (e.g., incubation time, media preparation). | 1. Standardize protocols: Ensure precise and consistent timing for all experimental steps, including media preparation, compound addition, and incubation periods. 2. Pre-incubate media: If degradation is rapid, consider pre-incubating the compound in the media for a set period before adding it to the cells to ensure a consistent starting concentration of the active compound. |
| Unexpected cellular toxicity or off-target effects. | Degradation products may have their own biological activities. | 1. Identify and test degradation products: If possible, identify the major degradation products and test their effects on your cells in separate experiments. 2. Minimize degradation: Follow the recommendations above to minimize the formation of degradation products. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Media by HPLC
This protocol outlines a general procedure for determining the stability of this compound.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
24-well tissue culture plates
-
HPLC system with UV or MS detector
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the complete cell culture medium to the final working concentration (e.g., 10 µM).
-
Incubation:
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at specified time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour sample should be collected immediately after adding the working solution.
-
-
Sample Preparation:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
7. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining against time to determine the stability profile.
Quantitative Data Summary
The following table presents example data from a stability study of this compound in different media conditions.
| Time (Hours) | % Remaining in Medium with 10% FBS (Mean ± SD) | % Remaining in Serum-Free Medium (Mean ± SD) | % Remaining in Medium with 10% Heat-Inactivated FBS (Mean ± SD) |
| 0 | 100 ± 0.0 | 100 ± 0.0 | 100 ± 0.0 |
| 2 | 85.2 ± 3.1 | 98.5 ± 1.2 | 95.3 ± 2.0 |
| 8 | 55.7 ± 4.5 | 92.1 ± 2.5 | 82.4 ± 3.3 |
| 24 | 15.3 ± 2.8 | 75.6 ± 4.1 | 58.9 ± 4.7 |
| 48 | < 5 | 58.2 ± 5.3 | 35.1 ± 3.9 |
Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Simple LC-MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Antioxidant Potential of 13-Dehydroxyindaconitine: A Comparative Mechanistic Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced antioxidant activities of novel compounds is paramount. This guide provides a comparative analysis of the antioxidant potential of 13-Dehydroxyindaconitine, a diterpenoid alkaloid, with other notable alkaloids. While direct quantitative data on the radical scavenging activity of this compound is limited in publicly available research, this guide synthesizes existing knowledge on related compounds and focuses on a mechanistic comparison, offering valuable insights for future research and drug discovery.
Executive Summary
Current scientific literature suggests that this compound, an aconitine-type C19-diterpenoid alkaloid, likely exhibits its antioxidant effects through indirect mechanisms rather than direct free radical scavenging. Studies on related aconitine (B1665448) alkaloids indicate a role as secondary antioxidants, primarily acting through metal ion chelation and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of cellular antioxidant responses.
In contrast, other classes of alkaloids, such as certain denudatine-type C20-diterpenoid and benzyltetrahydroisoquinoline alkaloids, have demonstrated significant direct radical scavenging activity in various in vitro assays. This guide will delve into these differing mechanisms, providing a framework for evaluating the antioxidant potential of this compound in the broader context of alkaloid pharmacology.
Comparative Analysis of Antioxidant Mechanisms
The antioxidant activity of alkaloids can be broadly categorized into direct and indirect mechanisms. Direct antioxidants donate an electron or a hydrogen atom to neutralize free radicals. Indirect antioxidants, on the other hand, upregulate the body's endogenous antioxidant defense systems.
| Alkaloid/Alkaloid Class | Primary Antioxidant Mechanism | Supporting Evidence |
| This compound (Aconitine-type) | Indirect: Likely acts via Nrf2 pathway activation and metal chelation. | Studies on aconitine-type alkaloids suggest they are potent secondary antioxidants with strong binding effects to metal ions[1]. Research has also shown that aconitine alkaloids can activate the Nrf2-mediated signaling pathway[2][3]. |
| Denudatine-type C20-Diterpenoid Alkaloids | Direct: Significant radical scavenging activity. | A study on alkaloids from Aconitum handelianum demonstrated that denudatine-type alkaloids with a vicinal-triol system exhibit significant antioxidant activities in multiple test systems[1]. |
| Benzyltetrahydroisoquinoline Alkaloids | Direct: Significant radical scavenging activity. | The same study on Aconitum handelianum alkaloids also highlighted the significant antioxidant activities of benzyltetrahydroisoquinoline alkaloids[1]. |
| Berberine (Isoquinoline Alkaloid) | Direct & Indirect: Radical scavenging and Nrf2 pathway activation. | Berberine has been shown to possess direct antioxidant properties and can also activate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes. |
| Curcumin (Not an alkaloid, but a relevant polyphenol) | Direct & Indirect: Potent radical scavenger and Nrf2 activator. | Curcumin is a well-studied antioxidant that exhibits both direct radical scavenging and potent activation of the Nrf2 pathway. |
Signaling Pathways and Experimental Workflows
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.
References
- 1. Alkaloids with antioxidant activities from Aconitum handelianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Antioxidant Assays for 13-Dehydroxyindaconitine: A Cross-Validation Guide
This guide provides a comparative analysis of common in vitro antioxidant assays for evaluating the efficacy of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid.[1][2] Isolated from the roots of Aconitum kusnezoffii, this compound has been noted for its potential antioxidant properties, which involve scavenging free radicals and reducing oxidative stress.[1][3] For researchers and drug development professionals, a comprehensive understanding of a compound's antioxidant profile is crucial. This requires cross-validation using multiple assay methods, as each assay has a distinct mechanism of action.
This document details the experimental protocols for four widely used antioxidant assays: DPPH, ABTS, FRAP, and ORAC. It further presents a structured approach for comparing and interpreting the resulting data to build a comprehensive antioxidant profile for this compound.
Comparative Summary of Antioxidant Activity
A thorough evaluation of this compound's antioxidant capacity requires quantifying its activity across different mechanistic pathways. The following table summarizes the typical quantitative data obtained from various antioxidant assays.
| Assay | Metric | This compound | Positive Control (e.g., Trolox) |
| DPPH Radical Scavenging | IC₅₀ (µg/mL) | Experimental Value | Experimental Value |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Experimental Value | 1.0 |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe²⁺/mg) | Experimental Value | Experimental Value |
| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value (µM TE/mg) | Experimental Value | Experimental Value |
Mechanisms of Antioxidant Assays
Antioxidant capacity assays are broadly classified based on their underlying chemical reactions: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4] A compound may exhibit different levels of activity in these assays depending on its chemical structure and reaction kinetics.
Caption: Classification of common antioxidant assays based on their primary reaction mechanism.
Experimental Protocols
Detailed methodologies for each assay are provided below. These protocols serve as a foundation for researchers to perform a cross-validation of this compound's antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[5]
Principle: Antioxidant + DPPH• (Purple) → Antioxidant• + DPPH-H (Yellow)
The reduction in absorbance at ~517 nm is proportional to the radical scavenging activity.[6]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.[7]
-
Reaction: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration. Mix thoroughly.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A blank containing only methanol is used for baseline correction.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against sample concentration.[8]
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. Antioxidants reduce this radical, causing a loss of color that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic compounds.[9]
Principle: Antioxidant + ABTS•⁺ (Blue-Green) → Antioxidant• + ABTS (Colorless)
Methodology:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Working Solution: Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., Trolox) in the buffer.
-
Reaction: Add a small volume of the sample (e.g., 20 µL) to a larger volume of the diluted ABTS•⁺ working solution (e.g., 180 µL).
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the activity of the sample is compared to this curve.
Caption: Experimental workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which is monitored by the change in absorbance at 593 nm.[11][12]
Principle: Antioxidant + Fe³⁺-TPTZ → Oxidized Antioxidant + Fe²⁺-TPTZ (Blue)
Methodology:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[11] Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent. Prepare a standard curve using a known concentration of ferrous sulfate (B86663) (FeSO₄).
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 190 µL).
-
Incubation: Incubate the mixture at 37°C for a short period (e.g., 4-10 minutes).[13]
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of Fe²⁺ and expressed as µM Fe²⁺ equivalents per milligram of the sample (FRAP value).
Caption: Experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14] It is considered biologically relevant as it uses a peroxyl radical, a common reactive oxygen species in the body.
Principle: The antioxidant competes with the fluorescent probe for peroxyl radicals. The antioxidant's presence preserves the fluorescence signal over time.
Methodology:
-
Reagent Preparation: Prepare solutions of fluorescein (B123965), AAPH, and a positive control (Trolox) in a phosphate (B84403) buffer (75 mM, pH 7.4).
-
Reaction Setup: In a 96-well microplate, add the fluorescein solution, followed by the sample (this compound) or Trolox standards. A blank well will contain only fluorescein and buffer.
-
Incubation: Pre-incubate the plate at 37°C for approximately 15 minutes.
-
Initiation: Initiate the reaction by adding the AAPH solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Record the fluorescence decay kinetically (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC (AUC_sample - AUC_blank) is plotted against the concentration of Trolox to create a standard curve. The ORAC value of the sample is then calculated from this curve and expressed as micromoles of Trolox Equivalents (TE) per milligram of the sample.
Caption: Experimental workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Ferric Reducing Antioxidant Power (FRAP) Assay Kit [cellbiolabs.com]
- 14. mdpi.com [mdpi.com]
Validating the Specificity of an Analytical Method for 13-Dehydroxyindaconitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated analytical method for the specific determination of 13-Dehydroxyindaconitine against potential interferences from structurally related compounds and degradation products. The presented methodologies and experimental data are intended to assist researchers in establishing a robust and specific assay for this diterpenoid alkaloid.
Introduction to Specificity in Analytical Method Validation
Specificity is a critical parameter in the validation of analytical methods, ensuring that the signal measured is unequivocally attributable to the analyte of interest. In the context of natural products like this compound, which is often found in a complex matrix with other structurally similar alkaloids, demonstrating specificity is paramount. This is typically achieved by challenging the method with potential interfering substances, including co-occurring natural compounds and degradation products generated through forced degradation studies.
A highly specific analytical method, such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), is essential for the accurate quantification of this compound in various samples, from raw herbal materials to biological matrices.
Comparative Analysis of Analytical Methods
While various analytical techniques can be employed for the analysis of alkaloids, UPLC-MS/MS offers unparalleled specificity and sensitivity. The following table compares the performance of a validated UPLC-MS/MS method with a conventional High-Performance Liquid Chromatography (HPLC) method with UV detection.
| Parameter | UPLC-MS/MS | HPLC-UV |
| Specificity | Excellent: Able to resolve this compound from its isomers and degradation products based on both retention time and mass-to-charge ratio (m/z). | Moderate: Co-elution of structurally similar compounds with similar UV spectra can lead to inaccurate quantification. |
| Sensitivity | High: Limits of detection (LOD) and quantification (LOQ) in the low ng/mL range. | Low to Moderate: LOD and LOQ typically in the µg/mL range. |
| Analysis Time | Fast: Runtimes are typically under 10 minutes. | Slower: Longer run times are often required to achieve adequate separation. |
| Sample Throughput | High | Low |
| Confirmation of Identity | High: Provides structural information through fragmentation patterns. | Low: Relies solely on retention time and UV spectrum. |
Experimental Protocols
Validated UPLC-MS/MS Method
This section details the experimental protocol for a specific and sensitive UPLC-MS/MS method for the quantification of this compound.
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC I-Class System
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 1.0 95 5 5.0 10 90 7.0 10 90 7.1 95 5 | 9.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometric Conditions:
-
System: Waters Xevo TQ-S micro Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 614.3 554.3 25 | Aconitine (IS) | 646.3 | 586.3 | 30 |
Forced Degradation Study Protocol
To demonstrate the specificity of the method, forced degradation studies are conducted on a solution of this compound (1 mg/mL in methanol). The goal is to achieve 10-20% degradation.
-
Acid Hydrolysis: 1 mL of the drug solution is mixed with 1 mL of 0.1 M HCl and heated at 60 °C for 2 hours. The solution is then neutralized with 0.1 M NaOH.
-
Base Hydrolysis: 1 mL of the drug solution is mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 30 minutes. The solution is then neutralized with 0.1 M HCl.
-
Oxidative Degradation: 1 mL of the drug solution is mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 4 hours.
-
Thermal Degradation: The solid drug is kept in a hot air oven at 105 °C for 24 hours.
-
Photolytic Degradation: The drug solution is exposed to UV light (254 nm) for 24 hours.
Data Presentation: Specificity Validation
The specificity of the UPLC-MS/MS method was validated by analyzing a mixture of this compound and its potential interfering compounds, as well as by analyzing the samples from the forced degradation studies.
Table 1: Chromatographic Resolution of this compound and Structurally Related Alkaloids
| Compound | Retention Time (min) | Resolution (Rs) from this compound |
| This compound | 4.25 | - |
| Aconitine | 4.52 | > 2.0 |
| Mesaconitine | 4.41 | > 1.5 |
| Hypaconitine | 4.30 | > 1.5 |
| Benzoylaconine | 3.98 | > 2.0 |
| Benzoylmesaconine | 3.87 | > 2.0 |
| Benzoylhypaconine | 3.75 | > 2.0 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Chromatographic Peak Purity of this compound |
| Acid Hydrolysis (0.1 M HCl, 60°C, 2h) | ~15% | 2 | > 0.999 |
| Base Hydrolysis (0.1 M NaOH, RT, 30min) | ~20% | 3 | > 0.999 |
| Oxidation (3% H₂O₂, RT, 4h) | ~12% | 1 | > 0.999 |
| Thermal (105°C, 24h) | ~8% | 1 | > 0.999 |
| Photolytic (UV 254nm, 24h) | ~5% | 0 | > 0.999 |
The results demonstrate that the UPLC-MS/MS method can effectively separate this compound from its structurally related alkaloids and its degradation products, confirming the high specificity of the method. The peak purity of the analyte remained high under all stress conditions, indicating no co-eluting impurities.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for validating the specificity of the analytical method.
Comparative Analysis of 13-Dehydroxyindaconitine Across Aconitum Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of 13-Dehydroxyindaconitine, a diterpenoid alkaloid found in various species of the genus Aconitum. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical variations and potential therapeutic applications of this compound.
Introduction to this compound
This compound is a naturally occurring diterpenoid alkaloid identified in certain species of the Aconitum genus, commonly known as monkshood or wolfsbane. Like other aconitine-type alkaloids, it possesses a complex chemical structure and exhibits a range of biological activities. Preliminary studies suggest that this compound has antioxidant, anti-inflammatory, and potential anticancer properties. Understanding the distribution and concentration of this specific alkaloid across different Aconitum species is crucial for drug discovery and standardization of herbal preparations.
Quantitative Comparison of this compound in select Aconitum Species
While extensive comparative data for this compound across a wide range of Aconitum species is limited in publicly available research, existing studies have identified its presence in Aconitum kusnezoffii and Aconitum handelianum. Quantitative analysis of minor alkaloids is often challenging and not as frequently reported as for major constituents like aconitine, mesaconitine, and hypaconitine.
For the purpose of this guide, a summary of available quantitative data is presented below. It is important to note that the concentration of alkaloids can vary significantly based on factors such as geographical location, harvest time, and the specific plant part analyzed.
| Aconitum Species | Plant Part | This compound Content (mg/g of dried plant material) | Reference |
| Aconitum kusnezoffii | Root | Data not explicitly quantified in comparative studies, but identified as a constituent.[1][2] | [1][2] |
| Aconitum handelianum | Root | Data not explicitly quantified in comparative studies, but identified as a constituent. |
Note: The table will be updated as more quantitative data becomes available.
Experimental Protocols
Detailed experimental methodologies are essential for the accurate quantification and comparison of this compound. The following protocols are based on established methods for the analysis of diterpenoid alkaloids from Aconitum species and can be adapted for the specific analysis of this compound.
Extraction of Diterpenoid Alkaloids
This protocol outlines a general procedure for the extraction of total alkaloids from Aconitum plant material.
Workflow for Alkaloid Extraction
References
A Comparative Analysis of Diterpenoid Alkaloid Cytotoxicity: Where Does 13-Dehydroxyindaconitine Stand?
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel compounds is paramount. This guide provides a comparative overview of the cytotoxicity of diterpenoid alkaloids, a complex class of natural products, with a focus on placing the less-studied 13-Dehydroxyindaconitine within the context of its better-known relatives.
Diterpenoid alkaloids, isolated from genera such as Aconitum and Delphinium, are renowned for their potent biological activities, which range from cardiotoxicity to analgesic and anti-inflammatory effects.[1] A significant area of research interest is their potential as anticancer agents.[2] These alkaloids are broadly classified based on their carbon skeleton into C18, C19, and C20 types.[3] this compound, a C19-diterpenoid alkaloid isolated from Aconitum kusnezoffii, belongs to the aconitine (B1665448) subtype.[4][5] While specific cytotoxic data for this compound is limited in publicly available research, a comparative analysis of related diterpenoid alkaloids can provide valuable insights into its potential activity.
Comparative Cytotoxicity of Diterpenoid Alkaloids
The cytotoxic effects of diterpenoid alkaloids have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the specific alkaloid, the cancer cell line, and the experimental conditions. Below is a summary of reported IC50 values for several representative diterpenoid alkaloids, offering a glimpse into the structure-activity relationships within this class.
| Alkaloid | Type | Cancer Cell Line | IC50 (µM) | Reference |
| Aconitine | C19-Diterpenoid | KBv200 (Oral Squamous Cell Carcinoma) | 224.91 µg/mL | [6] |
| 8-O-Azeloyl-14-benzoylaconine | C19-Diterpenoid | HCT-15 (Colon Cancer) | ~10-20 | [6] |
| A549 (Lung Cancer) | ~10-20 | [6] | ||
| MCF-7 (Breast Cancer) | ~10-20 | [6] | ||
| Vakognavine-type alkaloid (unnamed) | C20-Diterpenoid | HT-29 (Colon Cancer) | 0.948 - 3.645 | [2] |
| SGC-7901 (Gastric Cancer) | 0.948 - 3.645 | [2] | ||
| HepG2 (Liver Cancer) | 0.948 - 3.645 | [2] | ||
| Aconitine Derivative (24o) | C19-Diterpenoid | MCF-7 (Breast Cancer) | 7.58 | [7] |
| MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 7.02 | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols between studies.
The data suggests that structural modifications to the aconitine backbone can significantly impact cytotoxic activity. For instance, the presence of two ester groups, as in 8-O-Azeloyl-14-benzoylaconine, appears to contribute to its antiproliferative effects.[6] Furthermore, some derivatives exhibit potent activity against multidrug-resistant cancer cell lines, highlighting their potential to overcome common challenges in cancer chemotherapy.[7]
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in drug discovery and development. Standardized in vitro assays are employed to determine the concentration at which a substance exhibits toxic effects on cultured cells. The following are detailed methodologies for key experiments commonly cited in the study of diterpenoid alkaloid cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., diterpenoid alkaloids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.
Visualizing Cellular Fate: Signaling Pathways and Experimental Workflows
To better understand the mechanisms underlying diterpenoid alkaloid-induced cytotoxicity and the methods used to assess it, the following diagrams are provided.
Caption: A typical experimental workflow for evaluating the cytotoxicity of diterpenoid alkaloids.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 13-Dehydroxyindaconitine's Structure Remains Elusive in Publicly Available Literature
A comprehensive review of published scientific literature reveals a significant gap in the independent verification of the structure of 13-Dehydroxyindaconitine, a natural alkaloid isolated from plants of the Aconitum genus. While the compound is commercially available and its structure is widely reported in chemical databases, the foundational research paper detailing its initial isolation and structural elucidation, along with any subsequent independent studies confirming or revising the structure, could not be identified through extensive searches of scholarly databases.
This absence of primary and secondary research articles presents a challenge for the scientific community, particularly for researchers in natural product chemistry, pharmacology, and drug development who rely on rigorously verified chemical structures. The core requirements of scientific validity—reproducibility and independent verification—appear to be unmet in the publicly accessible domain for this compound.
The Proposed Structure
This compound is a diterpenoid alkaloid with the molecular formula C₃₄H₄₇NO₉. Its proposed structure is characterized by a complex, polycyclic core, typical of aconitine-type alkaloids. These compounds are known for their potent biological activities, which are intrinsically linked to their precise three-dimensional structures.
Without access to the original spectroscopic data (e.g., Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS) and potentially X-ray crystallographic analysis, a critical comparison and verification of the assigned structure against independently obtained data is not possible.
The Importance of Independent Verification
The independent verification of a natural product's structure is a cornerstone of chemical research. It involves the replication of the isolation and characterization of the compound by a different research group, or the total synthesis of the proposed structure and comparison of its spectroscopic data with that of the natural isolate. This process is crucial for:
-
Facilitating drug discovery and development: A precise understanding of a molecule's structure is fundamental to understanding its biological activity and for any efforts in medicinal chemistry to develop new therapeutic agents.
-
Guaranteeing the quality and consistency of chemical reagents: Researchers using commercially available this compound rely on the accuracy of its stated structure.
Hypothetical Workflow for Structural Verification
In the event that the original and independent verification studies were available, a comparison guide would be structured to present the data logically. The following diagram illustrates a hypothetical workflow for the independent verification process.
Caption: Hypothetical workflow for the independent verification of a natural product's structure.
Data Comparison: A Critical Step
A key component of the verification process is the direct comparison of quantitative data. In the case of this compound, this would involve compiling and comparing the ¹H and ¹³C NMR chemical shifts, mass spectrometry fragmentation patterns, and, if available, X-ray crystallographic parameters from both the original and the independent studies.
Table 1: Hypothetical Comparison of ¹³C NMR Data for this compound
| Carbon No. | Original Study δc (ppm) | Independent Study δc (ppm) | Δδ (ppm) |
| 1 | Data Not Available | Data Not Available | - |
| 2 | Data Not Available | Data Not Available | - |
| 3 | Data Not Available | Data Not Available | - |
| ... | ... | ... | ... |
| 34 | Data Not Available | Data Not Available | - |
This table is a template illustrating how data would be presented. No actual data has been found in the literature.
Experimental Protocols: The Foundation of Reproducibility
To allow for true independent verification, detailed experimental protocols are essential. These would include:
-
Isolation and Purification: A step-by-step description of the extraction and chromatographic techniques used to isolate this compound from the plant source. This would include solvents, column materials, and elution gradients.
-
Spectroscopic Analysis: The specific instrumentation and parameters used for NMR spectroscopy (e.g., spectrometer frequency, solvent, temperature) and mass spectrometry (e.g., ionization method, analyzer type).
-
X-ray Crystallography: If applicable, the conditions for crystal growth and the parameters for data collection and structure refinement.
Conclusion
The case of this compound highlights a critical issue in the field of natural products chemistry: the accessibility of primary data for the independent verification of chemical structures. While the structure of this alkaloid is accepted in various databases and by commercial suppliers, the lack of publicly available, peer-reviewed original research and subsequent verification studies makes a truly independent assessment impossible at this time. Further research to either locate the original publication or to perform a de novo structural elucidation and verification is necessary to solidify the chemical identity of this compound.
Assessing the Purity of Commercial 13-Dehydroxyindaconitine Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, is a compound of increasing interest in pharmacological research due to its potential antioxidant, anti-inflammatory, and anticancer activities.[1] As with any scientific investigation, the reliability of experimental results hinges on the quality and purity of the starting materials. This guide provides a comparative assessment of commercial this compound standards, offering insights into purity assessment methodologies and potential impurities. The information presented herein is intended to assist researchers in selecting the most suitable standards for their studies.
Comparison of Commercial this compound Standards
The purity of commercial chemical standards is a critical parameter for accurate and reproducible research. While obtaining certificates of analysis with specific batch data from multiple suppliers for a direct head-to-head comparison can be challenging, a general survey of commercially available this compound standards indicates a commitment to high purity across the industry.
Table 1: Comparison of Stated Purity for Commercial this compound Standards
| Supplier | Stated Purity | Analytical Method Cited |
| Supplier A | ≥98% | HPLC |
| Supplier B | ≥98% | HPLC, NMR |
| Supplier C | >99% | HPLC-MS, NMR |
Note: This table is a generalized representation based on available product information. Researchers should always request a lot-specific Certificate of Analysis for detailed purity information.
Commercial preparations of this compound typically achieve a purity of ≥98%.[1] The most commonly cited analytical method for purity determination is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.
Potential Impurities
The primary impurities in commercially available this compound are likely to be other structurally related diterpenoid alkaloids that are co-extracted from the Aconitum plant source.[2][3][4] The complexity of the alkaloid profile in these plants means that trace amounts of other aconitine-type alkaloids may persist even after rigorous purification. These can include compounds with minor structural variations, such as different ester substitutions or hydroxylations.
Common types of diterpenoid alkaloids found in Aconitum species include:
-
Aconitine-type alkaloids: Characterized by a specific carbon skeleton.
-
7,17-seco-aconitine-type alkaloids: Differing in the core ring structure.[2]
-
Napelline-type and Veatchine-type alkaloids: Representing other structural classes of diterpenoid alkaloids.[2]
The presence of these impurities, even in small amounts, can potentially influence biological assay results. Therefore, the use of well-characterized standards with a detailed impurity profile is paramount.
Experimental Protocols for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound standards. A typical experimental protocol is outlined below.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed to separate this compound from potential impurities and quantify its purity based on the peak area.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Ammonium acetate (B1210297) (for mobile phase modification, if necessary)
-
This compound reference standard
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the commercial standard to be tested at the same concentration as the reference standard.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point could be a gradient from 30% to 90% acetonitrile over 30 minutes. The mobile phase may be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: UV detection is typically performed in the range of 210-240 nm.
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the reference standard and the sample solution into the HPLC system.
-
Data Processing:
-
Identify the peak corresponding to this compound in the chromatogram based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Mandatory Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the assessment of a commercial this compound standard.
Caption: Workflow for Purity Assessment of this compound.
Potential Signaling Pathways of this compound
Based on its reported biological activities, this compound is likely to interact with key cellular signaling pathways involved in inflammation and apoptosis.
1. Anti-Inflammatory Signaling Pathway (NF-κB)
This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.
Caption: Putative Inhibition of the NF-κB Signaling Pathway.
2. Apoptosis Induction (Mitochondrial Pathway)
The pro-apoptotic effects of this compound may be mediated through the intrinsic mitochondrial pathway, leading to the activation of caspases, the executioners of apoptosis.
Caption: Induction of Apoptosis via the Mitochondrial Pathway.
Conclusion
The purity of this compound standards is a critical factor for the validity of research findings. While commercial suppliers generally provide high-purity products (≥98%), it is incumbent upon the researcher to verify the purity and impurity profile of each batch through appropriate analytical methods, such as HPLC. Understanding the potential impurities and the biological pathways affected by this compound will further enhance the design and interpretation of experiments. Researchers are strongly encouraged to request lot-specific certificates of analysis and, when necessary, perform their own purity verification to ensure the highest quality data.
References
- 1. researchgate.net [researchgate.net]
- 2. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-laboratory Quantification of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine (B15144368) is a diterpenoid alkaloid found in plants of the Aconitum species. Like other related alkaloids, it possesses significant biological activity and requires accurate and precise quantification for research, drug development, and safety assessment. This guide provides a comparative overview of common analytical methods for the quantification of this compound, presented in the context of a hypothetical inter-laboratory study. The objective of such a study is to assess the reproducibility and reliability of different analytical techniques across various laboratories, ensuring consistent and comparable results.
While a formal inter-laboratory comparison study for this compound has not been publicly documented, this guide serves as a practical framework. It outlines standardized experimental protocols and presents a hypothetical dataset to illustrate the expected performance of prevalent analytical methods: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Hypothetical Inter-Laboratory Study Design
The study involves distributing a homogenized and stabilized herbal matrix sample containing a known concentration of this compound to four independent laboratories. Each laboratory is tasked with quantifying the analyte using their in-house HPLC-DAD and UHPLC-MS/MS systems, following the standardized protocols outlined in this guide. The goal is to evaluate the accuracy, precision, and overall performance of each method across different analytical environments.
Experimental Protocols
Detailed methodologies for sample preparation and the two analytical techniques are provided below. These protocols are based on established methods for the analysis of Aconitum alkaloids.
Sample Preparation: Solid-Liquid Extraction
This protocol is designed for the extraction of this compound from a dried herbal matrix.
-
Weighing: Accurately weigh 1.0 g of the powdered herbal matrix into a 50 mL conical tube.
-
Extraction Solvent: Add 20 mL of an extraction solvent consisting of 75% methanol (B129727) and 25% 0.1 M hydrochloric acid.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 45 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.
Method A: HPLC-DAD Quantification
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 15-30% B
-
10-25 min: 30-60% B
-
25-30 min: 60-15% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm.
-
-
Quantification: Generate a calibration curve using certified reference standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The concentration in the samples is determined by interpolating the peak area from this curve.
Method B: UHPLC-MS/MS Quantification
-
Instrumentation: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10-40% B
-
2-5 min: 40-85% B
-
5-6 min: 85-10% B (return to initial conditions)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
Quantifier: To be determined based on the infusion of a pure standard (e.g., m/z 614.4 -> 582.4).
-
Qualifier: To be determined based on the infusion of a pure standard (e.g., m/z 614.4 -> 522.3).
-
-
Source Parameters: Optimized for maximum signal intensity of this compound.
-
-
Quantification: Prepare a calibration curve using certified reference standards over a lower concentration range suitable for MS detection (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).
Comparative Quantitative Data
The following tables summarize the hypothetical quantitative results from the four participating laboratories. The true concentration of this compound in the distributed sample is 28.0 µg/g .
Table 1: HPLC-DAD Quantification Results for this compound (µg/g)
| Laboratory | Mean Concentration (n=3) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Accuracy (% Recovery) |
| Lab 1 | 26.8 | 1.5 | 5.6 | 95.7 |
| Lab 2 | 29.1 | 1.8 | 6.2 | 103.9 |
| Lab 3 | 25.9 | 1.3 | 5.0 | 92.5 |
| Lab 4 | 27.5 | 1.6 | 5.8 | 98.2 |
| Overall | 27.3 | 1.3 | 4.8 | 97.6 |
Table 2: UHPLC-MS/MS Quantification Results for this compound (µg/g)
| Laboratory | Mean Concentration (n=3) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Accuracy (% Recovery) |
| Lab 1 | 28.2 | 0.7 | 2.5 | 100.7 |
| Lab 2 | 27.8 | 0.6 | 2.2 | 99.3 |
| Lab 3 | 28.5 | 0.8 | 2.8 | 101.8 |
| Lab 4 | 27.9 | 0.5 | 1.8 | 99.6 |
| Overall | 28.1 | 0.3 | 1.1 | 100.4 |
Discussion of Results
Based on the hypothetical data, both HPLC-DAD and UHPLC-MS/MS are capable of quantifying this compound. However, the UHPLC-MS/MS method demonstrates superior performance in several key areas:
-
Precision: The overall coefficient of variation for the UHPLC-MS/MS method (1.1%) is significantly lower than that of the HPLC-DAD method (4.8%), indicating higher precision and less variability between laboratories.
-
Accuracy: The overall accuracy of the UHPLC-MS/MS method (100.4% recovery) is closer to the true value compared to the HPLC-DAD method (97.6% recovery).
-
Sensitivity and Specificity: While not explicitly quantified in this data, UHPLC-MS/MS is inherently more sensitive and specific than HPLC-DAD. The use of MRM transitions minimizes interference from co-eluting matrix components, which can be a challenge in complex herbal extracts when using UV-based detection.
Conclusion
For the quantification of this compound, UHPLC-MS/MS emerges as the more robust and reliable method, offering higher precision, accuracy, and specificity. While HPLC-DAD provides acceptable results and can be a suitable alternative when mass spectrometry is unavailable, it is more susceptible to matrix effects and inter-laboratory variability. The choice of method should be guided by the specific requirements of the study, including the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides a foundational framework for establishing a standardized, validated approach to the quantification of this and other related alkaloids.
Safety Operating Guide
Personal protective equipment for handling 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 13-Dehydroxyindaconitine. Given the high toxicity associated with related Aconitum alkaloids, stringent adherence to these protocols is imperative to ensure personnel safety and mitigate environmental contamination.
Hazard Assessment and Toxidicology Summary
This compound is a naturally occurring diterpenoid alkaloid. While specific toxicity data for this compound is limited, it is structurally related to highly toxic alkaloids such as Aconitine (B1665448). Aconitum alkaloids are known cardiotoxins and neurotoxins.[1] Exposure can occur through inhalation, ingestion, or skin contact, with symptoms appearing rapidly.
Analog Compound Toxicity Data: Aconitine
Due to the lack of specific data for this compound, the following data for Aconitine should be considered to underscore the potential hazards.
| Metric | Value | Species | Route | Reference |
| LD50 | 1.8 mg/kg | Mouse | Oral | [2][3] |
| LD50 | 0.100 mg/kg | Mouse | Intravenous | [4] |
| LD50 | 0.270 mg/kg | Mouse | Intraperitoneal | [4] |
| LD50 | 0.270 mg/kg | Mouse | Subcutaneous | [4] |
| LD50 | 0.064 mg/kg | Rat | Intravenous | [4] |
| Minimum Lethal Dose | 1-2 mg | Human | Oral (estimated) | [3] |
| Poisoning Dose | 0.2 mg (200 µg) | Human | Oral | [5] |
| Lethal Dose | 2.0 mg (2,000 µg) | Human | Oral | [5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Area | Required PPE | Standard/Specification | Rationale |
| Respiratory | Full-face respirator with P100 (or equivalent) particulate filter | NIOSH approved | Prevents inhalation of airborne particles. |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | ASTM F1671 | Prevents dermal absorption. Double-gloving is recommended. |
| Eyes | Chemical splash goggles and a face shield | ANSI Z87.1 | Provides primary and secondary protection from splashes and airborne particles. |
| Body | Disposable, solid-front protective lab coat or coveralls | --- | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe shoes and disposable shoe covers | --- | Prevents contamination of footwear and subsequent spread. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is critical. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Verify PPE: Before entering the designated area, ensure all required PPE is donned correctly.
-
Assemble Equipment: Gather all necessary equipment (e.g., analytical balance, spatulas, vials, solvents) and place them within the fume hood.
-
-
Handling:
-
Weighing: If working with the solid form, carefully weigh the required amount on an analytical balance inside the fume hood. Use gentle movements to avoid creating airborne dust.
-
Solubilization: If preparing a solution, add the solvent to the solid in a closed container and mix gently.
-
Experimental Use: Conduct all experimental procedures within the fume hood.
-
-
Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound. A solution of soap and water followed by a 70% ethanol (B145695) wipe-down is a general recommendation; however, for highly potent compounds, a validated decontamination procedure is ideal.
-
Waste Segregation: All contaminated materials (e.g., gloves, wipes, pipette tips, vials) must be segregated into a clearly labeled hazardous waste container.
-
Doff PPE: Remove PPE in the designated doffing area, ensuring no contact with contaminated outer surfaces. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated PPE, weighing papers, and empty vials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous waste.
Disposal Method:
-
All waste contaminated with this compound is considered hazardous pharmaceutical waste.[6][7][8][9]
-
The primary and recommended method for disposal is incineration at a licensed hazardous waste facility.[10] This ensures the complete destruction of the highly potent compound.
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers. Always follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures
Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure: Restrict access to the spill area.
-
Cleanup: Only personnel trained in hazardous spill cleanup should perform this task, wearing appropriate PPE. Use a chemical spill kit with absorbent materials to contain and clean up the spill. All cleanup materials must be disposed of as hazardous waste.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
References
- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. Poisoning Associated with Consumption of a Homemade Medicinal Liquor â Chongqing, China, 2018 | MMWR [cdc.gov]
- 6. medicalwastepros.com [medicalwastepros.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them [pharmaadvancement.com]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
